Product packaging for H-Lys-Asp-OH(Cat. No.:CAS No. 20556-18-7)

H-Lys-Asp-OH

Cat. No.: B3250847
CAS No.: 20556-18-7
M. Wt: 261.28 g/mol
InChI Key: CIOWSLJGLSUOME-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lys-Asp is a dipeptide formed from L-lysine and L-aspartic acid residues. It has a role as a metabolite. It derives from a L-lysine and a L-aspartic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O5 B3250847 H-Lys-Asp-OH CAS No. 20556-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O5/c11-4-2-1-3-6(12)9(16)13-7(10(17)18)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOWSLJGLSUOME-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20556-18-7
Record name Lysylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

H-Lys-Asp-OH chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, purification, and characterization of the dipeptide H-Lys-Asp-OH.

Chemical Properties and Structure

This compound, also known as L-lysyl-L-aspartic acid, is a dipeptide composed of the amino acids L-lysine and L-aspartic acid linked by a peptide bond.[1] As a metabolite, it plays a role in various biological processes.[1]

Structure

The chemical structure of this compound features a primary amino group at the N-terminus (from lysine), a carboxyl group at the C-terminus (from aspartic acid), and the respective side chains of lysine (a butylamine group) and aspartic acid (a carboxymethyl group).

IUPAC Name: (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid[1]

Chemical Formula: C₁₀H₁₉N₃O₅[1]

Canonical SMILES: C(CCN)C--INVALID-LINK--O)C(=O)O">C@@HN[1]

Stereochemistry: The stereochemistry of the alpha-carbons of both amino acid residues is typically the L-configuration, as is common in biological systems.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueReference
Molecular Weight 261.28 g/mol
Monoisotopic Mass 261.13247072 Da
Isoelectric Point (pI) ~6.0 (Calculated)
XLogP3-AA -6.6
Hydrogen Bond Donor Count 5
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 9
Topological Polar Surface Area 156 Ų
Solubility Highly soluble in water (inferred)
Physical Description Solid

Note on Isoelectric Point (pI) Calculation: The isoelectric point is the pH at which the net charge of the molecule is zero. For this compound, with two basic groups (α-amino and ε-amino of lysine) and two acidic groups (α-carboxyl and β-carboxyl of aspartic acid), the pI can be estimated by averaging the pKa values of the functional groups that are protonated/deprotonated around neutrality. The approximate pKa values are: α-COOH (~2.1), Asp side chain (~3.9), α-NH2 (~9.0), and Lys side chain (~10.5). The zwitterionic form with a net zero charge will exist between the pKa of the aspartic acid side chain and the α-amino group. Therefore, the pI is calculated as (3.9 + 9.0) / 2 = 6.45. However, considering the influence of the peptide bond and the proximity of the charges, the actual pI may vary slightly.

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound can be efficiently synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-Lys(Boc)-OH

  • Coupling agents: HBTU, HOBt

  • Activator base: DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the aspartic acid residue by treating the resin with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Lys(Boc)-OH, HBTU, and HOBt in DMF.

    • Add DIPEA to activate the carboxyl group.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added lysine residue using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and OtBu).

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Isolation and Drying: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

SPPS_Workflow Resin Fmoc-Asp(OtBu)-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Couple Fmoc-Lys(Boc)-OH (HBTU/HOBt/DIPEA) Deprotect1->Couple Deprotect2 Final Fmoc Deprotection Couple->Deprotect2 Cleave Cleave & Deprotect (TFA/TIS/H2O) Deprotect2->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Crude_Peptide Crude this compound Precipitate->Crude_Peptide

Solid-Phase Synthesis Workflow for this compound.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified by RP-HPLC to obtain a high-purity product.

Materials:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample solvent: Mobile Phase A

Protocol:

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Injection: Inject the dissolved sample onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization: Mass Spectrometry and NMR

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is typically used.

  • Expected Results: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 262.14. Tandem MS (MS/MS) can be used to confirm the amino acid sequence through fragmentation analysis (b and y ions).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and purity of the dipeptide.

  • Expected Results: The spectra will show characteristic peaks for the protons and carbons of the lysine and aspartic acid residues.

Biological Significance and Signaling Pathway

While this compound itself is not widely documented as a signaling molecule, the constituent amino acids are central to cellular metabolism. The aspartate metabolic pathway is a key anabolic route in plants and bacteria, leading to the synthesis of several essential amino acids, including lysine.

The Lys-Asp motif is also structurally important in proteins. The electrostatic interaction between the positively charged lysine side chain and the negatively charged aspartic acid side chain can form salt bridges, which contribute to the stabilization of protein tertiary structure. Furthermore, position-specific Asp-Lys pairing can influence the function of signal sequences and the topology of membrane proteins.

Aspartate Metabolic Pathway for Lysine Biosynthesis

The following diagram illustrates the simplified biosynthetic pathway from aspartate to lysine in plants. This pathway is subject to feedback regulation, primarily at the level of the enzyme aspartate kinase.

Aspartate_Pathway cluster_pathway Aspartate Metabolic Pathway Asp Aspartate ASA β-Aspartyl-phosphate Asp->ASA Aspartate Kinase Asp_SA Aspartate-semialdehyde ASA->Asp_SA DHDPS Dihydrodipicolinate Asp_SA->DHDPS DHDPS Thr Threonine Asp_SA->Thr Met Methionine Asp_SA->Met THDPA Δ¹-Piperideine-2,6-dicarboxylate DHDPS->THDPA LL_DAP LL-Diaminopimelate THDPA->LL_DAP Meso_DAP meso-Diaminopimelate LL_DAP->Meso_DAP Lys Lysine Meso_DAP->Lys Lys->Asp Feedback Inhibition Ile Isoleucine Thr->Ile

Simplified Aspartate Metabolic Pathway to Lysine.

Conclusion

This compound is a dipeptide with well-defined chemical and structural properties. Its synthesis and purification can be reliably achieved through standard peptide chemistry techniques. While its direct role as a signaling molecule is not established, the biological importance of its constituent amino acids and the Lys-Asp motif in protein structure highlights its relevance in biochemical and pharmaceutical research. This guide provides a foundational understanding for professionals working with this and similar dipeptides.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Lysyl-Aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl-aspartic acid (Lys-Asp), a dipeptide composed of the basic amino acid lysine and the acidic amino acid aspartic acid, serves as a fundamental model for understanding peptide and protein biochemistry. Its simple structure, containing key ionizable groups, makes it an important subject for studies related to peptide solubility, stability, and charge characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of lysyl-aspartic acid, detailed experimental protocols for their determination, and insights into its potential biological relevance.

Core Physicochemical Characteristics

The physicochemical properties of lysyl-aspartic acid are dictated by its constituent amino acids, which impart a zwitterionic nature to the molecule. The presence of a free α-amino group, an ε-amino group on the lysine side chain, and two carboxyl groups (one α-carboxyl and one β-carboxyl on the aspartic acid side chain) governs its behavior in solution.

Molecular Structure and Weight

Lysyl-aspartic acid is a dipeptide formed from L-lysine and L-aspartic acid residues.[1]

Table 1: General Properties of Lysyl-Aspartic Acid

PropertyValueSource
Molecular Formula C₁₀H₁₉N₃O₅[2]
Molecular Weight 261.28 g/mol [1][2]
IUPAC Name (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid[1]
Isoelectric Point (pI) and pKa Values

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide like lysyl-aspartic acid, the pI can be estimated from the pKa values of its ionizable groups. The relevant pKa values are those for the α-carboxyl group, the β-carboxyl group of the aspartic acid residue, the α-amino group, and the ε-amino group of the lysine residue.

Theoretical Calculation of pI: The pI of a peptide is calculated by averaging the pKa values of the two ionizable groups that bracket the neutral (zwitterionic) form. For Lys-Asp, the neutral species is bounded by the deprotonation of the second carboxyl group and the protonation of the first amino group.

Table 2: pKa Values of Constituent Amino Acids and Estimated pI of Lysyl-Aspartic Acid

Ionizable GroupApproximate pKa Value
α-Carboxyl (Asp)~2.1
β-Carboxyl (Asp side chain)~3.9
α-Amino (Lys)~9.0
ε-Amino (Lys side chain)~10.5
Estimated Isoelectric Point (pI) ~6.3

Note: The pKa values of ionizable groups in a peptide can be influenced by the local environment and may differ slightly from the values for the free amino acids. The estimated pI is an approximation.

Solubility

The solubility of peptides is highly dependent on their amino acid composition, sequence, and the pH and ionic strength of the solvent. Lysyl-aspartic acid, with its multiple charged groups, is expected to be soluble in aqueous solutions. The solubility of its constituent amino acid, L-aspartic acid, in water is approximately 5 mg/mL. The presence of both acidic and basic residues in Lys-Asp suggests that its solubility will be pH-dependent, with minimum solubility near its isoelectric point and increased solubility at more acidic or basic pH values. Salts can also influence solubility, with some salts exhibiting a "salting-in" effect that increases solubility.

Stability and Degradation

Peptide stability is a critical factor in their biological activity and therapeutic potential. The degradation of peptides can occur through various chemical pathways, including hydrolysis of the peptide bond and modifications of amino acid side chains.

For peptides containing aspartic acid, a common degradation pathway involves the formation of a cyclic imide intermediate, which can then hydrolyze to form either the original aspartyl linkage or an iso-aspartyl linkage. This process is influenced by pH, temperature, and the nature of the adjacent amino acid residues. The degradation of peptides with aspartyl residues can follow pseudo-first-order kinetics, with the rate being dependent on the ionization state of the aspartic acid side chain.

Experimental Protocols

Determination of Isoelectric Point by Titration

Methodology:

  • Sample Preparation: Prepare a 0.1 M solution of lysyl-aspartic acid in deionized water.

  • Acidification: Slowly add a standardized solution of 6 M HCl to the amino acid solution while stirring until the pH reaches approximately 2. Record the initial pH.

  • Titration: Titrate the acidified solution with a standardized 0.5 M NaOH solution. Record the pH and the volume of NaOH added at regular intervals.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the midpoints of the buffering regions. The isoelectric point (pI) is the pH at the equivalence point where the net charge of the molecule is zero.

Solid-Phase Peptide Synthesis (SPPS) of Lysyl-Aspartic Acid

Workflow for Solid-Phase Synthesis of H-Lys-Asp-OH:

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Load_Asp Load Fmoc-Asp(OtBu)-OH Resin->Load_Asp 1. Loading Deprotect_Asp Fmoc Deprotection (Piperidine/DMF) Load_Asp->Deprotect_Asp 2. Deprotection Couple_Lys Couple Fmoc-Lys(Boc)-OH Deprotect_Asp->Couple_Lys 3. Coupling Deprotect_Lys Final Fmoc Deprotection Couple_Lys->Deprotect_Lys 4. Deprotection Cleave Cleavage and Global Deprotection (TFA Cocktail) Deprotect_Lys->Cleave 5. Cleavage Purify Purification (RP-HPLC) Cleave->Purify 6. Purification Characterize Characterization (MS, NMR) Purify->Characterize 7. Analysis

Caption: Solid-phase synthesis workflow for lysyl-aspartic acid.

Detailed Protocol:

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

  • Loading of the First Amino Acid (Asp): Dissolve Fmoc-Asp(OtBu)-OH and diisopropylethylamine (DIPEA) in DCM and add to the resin. Agitate for 1-2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group from the aspartic acid residue.

  • Coupling of the Second Amino Acid (Lys): Activate Fmoc-Lys(Boc)-OH with a coupling reagent such as HBTU in the presence of DIPEA in DMF, and then add it to the deprotected resin. Agitate for 1-2 hours.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal lysine residue using 20% piperidine in DMF.

  • Cleavage and Global Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., trifluoroacetic acid/water/triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups (OtBu and Boc).

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and NMR spectroscopy.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of lysyl-aspartic acid in solution. The chemical shifts of the protons and carbons are sensitive to their local chemical environment. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals and confirm the connectivity of the atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Lysyl-Aspartic Acid

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Lysine Residue
α-CH~4.2~55
β-CH₂~1.8~30
γ-CH₂~1.4~22
δ-CH₂~1.6~27
ε-CH₂~2.9~40
Aspartic Acid Residue
α-CH~4.5~52
β-CH₂~2.7, ~2.8~38
Carbonyls ~172-175

Note: Predicted chemical shifts are approximate and can vary based on solvent, pH, and temperature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and sequence of peptides. For lysyl-aspartic acid, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to generate gas-phase ions. Tandem mass spectrometry (MS/MS) can then be used to fragment the peptide and obtain sequence information. The fragmentation of peptides typically occurs at the peptide bonds, leading to the formation of b- and y-type ions. Peptides containing lysine may also exhibit a characteristic fragmentation resulting in (B-16) ions. The presence of an aspartic acid residue can influence fragmentation patterns, with cleavage C-terminal to the Asp residue often being prominent.

Table 4: Expected Mass Spectrometry Data for Lysyl-Aspartic Acid

ParameterExpected Value
[M+H]⁺ ~262.14
b-ion (Lys) ~129.10
y-ion (Asp) ~134.05
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of lysyl-aspartic acid will show characteristic absorption bands for the amide bond, carboxyl groups, and amino groups.

Table 5: Expected Infrared Absorption Bands for Lysyl-Aspartic Acid

Functional GroupWavenumber (cm⁻¹)Vibration
Amide I~1650C=O stretch
Amide II~1550N-H bend and C-N stretch
Carboxyl C=O~1720 (protonated), ~1580 (deprotonated)C=O stretch
N-H Stretch~3300N-H stretch
C-H Stretch~2800-3000C-H stretch

Biological Relevance and Signaling Pathways

While direct signaling pathways involving the dipeptide lysyl-aspartic acid are not extensively characterized, peptides and amino acids play crucial roles in cellular signaling. Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, is a highly regulated process involving a cascade of signaling events. This process is primarily controlled by hormones such as catecholamines and insulin, which modulate the activity of key enzymes like hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL) through cAMP-dependent and other signaling pathways.

Although Lys-Asp itself is not a primary signaling molecule in these canonical pathways, dipeptides can have biological activities. For instance, they can be transported into cells via peptide transporters and potentially influence metabolic processes. The structural motifs present in Lys-Asp (a basic and an acidic residue) are common in protein-protein interaction domains and enzyme active sites, suggesting that this dipeptide could serve as a simple model for studying such interactions.

Potential Role in Lipolysis Regulation: The regulation of lipolysis involves complex protein-protein interactions and allosteric regulation. Dipeptides or their derivatives could potentially modulate these interactions. For example, by binding to regulatory domains of lipases or their associated proteins, they could either enhance or inhibit lipolytic activity. Further research is needed to explore the direct effects of lysyl-aspartic acid on the key enzymes and signaling proteins involved in the lipolysis cascade.

Lipolysis Signaling Pathway Overview:

Lipolysis_Pathway cluster_activation Activation Cascade cluster_lipolysis Lipolysis Hormones Hormones (e.g., Catecholamines) Receptor GPCR Hormones->Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates Perilipin Perilipin PKA->Perilipin phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active DAG Diacylglycerol HSL_active->DAG hydrolyzes ATGL ATGL Triglycerides Triglycerides ATGL->Triglycerides hydrolyzes CGI58 CGI-58 Perilipin->CGI58 releases CGI58->ATGL activates Triglycerides->DAG FFA Free Fatty Acids Triglycerides->FFA MAG Monoacylglycerol DAG->MAG DAG->FFA MAG->FFA Glycerol Glycerol MAG->Glycerol hydrolyzed by MGL

References

In-Depth Technical Guide to the Dipeptide H-Lys-Asp-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the dipeptide H-Lys-Asp-OH, along with detailed experimental protocols for its synthesis, purification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and development.

Core Data Presentation

The fundamental properties of H-L-Lys-L-Asp-OH are summarized in the table below, providing a quick reference for key quantitative data.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₉N₃O₅[1][2][3]
Molecular Weight 261.28 g/mol [1][2]
Monoisotopic Mass 261.13247072 Da
CAS Number 20556-18-7
IUPAC Name (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid
Synonyms L-lysyl-L-aspartic acid, Lys-Asp, KD

Experimental Protocols

The following sections detail the methodologies for the chemical synthesis, purification, and characterization of this compound. These protocols are based on established principles of solid-phase peptide synthesis (SPPS) and analytical chemistry.

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using the Fmoc/tBu strategy, a widely adopted method in peptide chemistry.

1. Resin Preparation:

  • Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL/g resin).

2. Loading of the First Amino Acid (Fmoc-Asp(OtBu)-OH):

  • Dissolve Fmoc-L-Asp(OtBu)-OH (1.5 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (3.0 equivalents) in DCM.

  • Add the amino acid solution to the resin and agitate for 2 hours at room temperature.

  • To cap any unreacted sites, add a solution of DCM/methanol/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.

  • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

3. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

4. Coupling of the Second Amino Acid (Fmoc-Lys(Boc)-OH):

  • In a separate vial, activate Fmoc-L-Lys(Boc)-OH (3 equivalents) with a coupling reagent such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents) and DIPEA (6 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

  • Perform a Kaiser test to ensure the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (3x) and DCM (3x).

5. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection step as described in section 3.

6. Cleavage and Global Deprotection:

  • Wash the peptide-resin with DCM (3x) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin (10 mL/g of resin) and stir for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

II. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to achieve high purity.

1. System Preparation:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Detector: UV at 214 nm and 280 nm.

2. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Filter the solution through a 0.22 µm syringe filter.

3. Purification Protocol:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the peptide solution onto the column.

  • Elute the peptide using a linear gradient of 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min (for a preparative column).

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>98%).

  • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

III. Characterization by Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry.

1. Sample Preparation:

  • Dissolve a small amount of the lyophilized peptide in a 50:50 water/acetonitrile solution containing 0.1% formic acid to a final concentration of approximately 1 mg/mL.

2. Mass Spectrometry Analysis:

  • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Analysis: Acquire the full scan mass spectrum.

  • Expected Result: The spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at an m/z of approximately 262.14. A doubly charged ion [M+2H]²⁺ at an m/z of approximately 131.57 may also be observed due to the presence of two basic lysine residues. The observed mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships described in this guide.

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Wash_DMF_1 Wash with DMF Swell->Wash_DMF_1 Load_Asp 1. Load Fmoc-Asp(OtBu)-OH Wash_DMF_1->Load_Asp Deprotect_1 2. Fmoc Deprotection (20% Piperidine/DMF) Load_Asp->Deprotect_1 Couple_Lys 3. Couple Fmoc-Lys(Boc)-OH Deprotect_1->Couple_Lys Deprotect_2 4. Final Fmoc Deprotection Couple_Lys->Deprotect_2 Cleave Cleavage with TFA/TIS/H2O Deprotect_2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Dry Dry Crude Peptide Precipitate->Dry RP_HPLC RP-HPLC Purification Dry->RP_HPLC Lyophilize Lyophilization RP_HPLC->Lyophilize MS_Analysis Mass Spectrometry Lyophilize->MS_Analysis Final_Product Pure this compound MS_Analysis->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

peptide_bond_formation Amino_Acid_1 Fmoc-Lys(Boc)-COOH Activated Carboxyl Group Dipeptide Fmoc-Lys(Boc)-Asp(OtBu)-Resin Formed Peptide Bond Amino_Acid_1->Dipeptide Coupling Reagent (e.g., HCTU) Amino_Acid_2 H₂N-Asp(OtBu)-Resin Free Amino Group on Resin-bound Aspartic Acid Amino_Acid_2->Dipeptide H2O H₂O

Caption: Formation of the peptide bond between Lysine and Aspartic Acid.

References

A Technical Guide to the Cellular Role of the Dipeptide Lys-Asp

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The dipeptide Lys-Asp (L-lysyl-L-aspartic acid) is recognized as a metabolite but is not a widely studied molecule in cellular biology.[1] Consequently, a comprehensive body of literature detailing its specific synthesis, degradation, and signaling pathways is not currently available. This guide provides a foundational understanding based on the known roles of its constituent amino acids, general principles of dipeptide metabolism, and established experimental methodologies for investigating novel metabolites.

Introduction to Lys-Asp

Lys-Asp is a dipeptide composed of the amino acids L-lysine and L-aspartic acid, joined by a peptide bond.[1] While its specific functions remain largely uncharacterized, its constituent amino acids are fundamental to a vast array of cellular processes.

  • L-Lysine (Lys): An essential amino acid with a positively charged side chain at physiological pH.[2] It is crucial for protein synthesis and structure and is a major site for post-translational modifications like acetylation and ubiquitination, which are critical for regulating gene expression and protein stability.[3]

  • L-Aspartate (Asp): A non-essential amino acid with a negatively charged side chain.[2] It serves as a precursor for the synthesis of several other amino acids, including lysine, threonine, methionine, and isoleucine, via the well-characterized Aspartate Family Pathway. It also plays roles in the urea cycle and as a neurotransmitter.

The properties of Lys-Asp are dictated by these constituent residues, resulting in a molecule with both a basic (from Lys) and an acidic (from Asp) functional group.

Potential Metabolic Pathways

While specific enzymes for Lys-Asp synthesis and degradation have not been identified, its metabolic pathways can be inferred from general biochemical principles.

Synthesis

The formation of Lys-Asp would involve the creation of a peptide bond between L-lysine and L-aspartate. In cellular contexts, this is unlikely to be a direct condensation reaction. Instead, its presence as a metabolite would most likely result from the proteolytic degradation of larger proteins containing adjacent Lys-Asp sequences.

The synthesis of the precursor amino acids is well-understood. Specifically, L-lysine is synthesized from L-aspartate in plants and bacteria through the Aspartate Family Pathway . This multi-branched pathway is a critical hub in cellular metabolism.

Aspartate_Family_Pathway cluster_lysine Lysine Branch cluster_other Other Branches Asp L-Aspartate ASA Aspartate-β-semialdehyde Asp->ASA Aspartate Kinase, Aspartate Semialdehyde Dehydrogenase DHDPS Dihydrodipicolinate ASA->DHDPS DHDPS Homoserine Homoserine ASA->Homoserine Homoserine Dehydrogenase Lys L-Lysine DHDPS->Lys Multiple Steps Lys->DHDPS Feedback Inhibition Thr L-Threonine Homoserine->Thr Met L-Methionine Homoserine->Met Ile L-Isoleucine Thr->Ile invis1 invis2

Caption: The Aspartate Family Pathway for amino acid biosynthesis.
Degradation

Lys-Asp would be degraded by cellular peptidases, which hydrolyze the peptide bond to release free L-lysine and L-aspartate. These amino acids would then enter their respective metabolic pools. Lysine catabolism primarily occurs via the saccharopine pathway in the liver and the pipecolate pathway in the brain.

Potential Cellular Roles and Biological Significance

Given the lack of direct evidence, the roles of Lys-Asp can be hypothesized based on the functions of other small peptides.

  • Amino Acid Source: Like other di- and tripeptides, Lys-Asp could serve as a source of its constituent amino acids. Studies on the Lys-Lys dipeptide have shown it can be absorbed by cells and serve as a lysine source, alleviating deficiencies and affecting the expression of amino acid transporters. Lys-Asp could function similarly, providing both lysine and aspartate for protein synthesis or other metabolic needs.

  • Signaling Molecule: Small peptides can act as signaling molecules. For instance, the tripeptide Lys-Glu-Asp has been shown to stimulate proliferation and inhibit apoptosis in cultured cells of the neuroimmunoendocrine system. While this is a different molecule, it suggests that short peptides containing lysine and aspartate residues can possess intrinsic biological activity.

Quantitative Data

No quantitative data, such as typical cellular concentrations or enzyme kinetic parameters for synthesis or degradation, are available for the Lys-Asp dipeptide. For reference, the properties of its constituent amino acids are summarized below.

PropertyL-Lysine (Lys)L-Aspartate (Asp)
Molar Mass 146.19 g/mol 133.10 g/mol
Side Chain pKa ~10.5 (ε-amino group)~3.9 (carboxyl group)
Charge at pH 7.4 Positive (+1)Negative (-1)
Primary Metabolic Role Essential amino acid; protein synthesis; post-translational modifications.Non-essential amino acid; precursor in amino acid synthesis; urea cycle.

Experimental Protocols for Investigation

Investigating the role of a novel metabolite like Lys-Asp requires a multi-faceted approach, from initial detection to functional characterization. The following outlines standard methodologies that would be applied in this context.

Detection and Quantification

The primary method for analyzing small, polar molecules like dipeptides in a complex biological matrix (e.g., cell lysate, plasma) is Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: Targeted LC-MS/MS for Lys-Asp Quantification

  • Sample Preparation:

    • Collect cell pellets or tissue samples (approx. 1x106 cells or 10 mg tissue).

    • Perform metabolite extraction by adding 500 µL of ice-cold 80% methanol.

    • Vortex vigorously for 1 minute, then incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50-100 µL of a suitable buffer (e.g., 50:50 methanol:water) for LC-MS analysis.

  • Chromatographic Separation:

    • Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column is often used, but for polar molecules, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry Detection:

    • Instrument: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: A pure Lys-Asp standard is required to determine the specific precursor ion (the mass of the protonated molecule) and the product ions (fragments generated by collision-induced dissociation). This creates a highly specific detection method.

    • Quantification: A standard curve is generated using known concentrations of the Lys-Asp standard to accurately quantify its concentration in the biological samples.

Functional Assays

To determine the biological role of Lys-Asp, cells in culture can be treated with the exogenous dipeptide, and various physiological endpoints can be measured.

Protocol: Assessing Cellular Response to Lys-Asp

  • Cell Culture: Plate cells of interest (e.g., a relevant cancer cell line or primary cells) in appropriate culture vessels and allow them to adhere overnight.

  • Treatment: Replace the culture medium with a fresh medium containing various concentrations of synthetic Lys-Asp (e.g., 0, 10 µM, 100 µM, 1 mM). Include L-lysine, L-aspartate, and an equimolar mix of both as controls to distinguish the dipeptide's effects from those of its constituent amino acids.

  • Cell Viability/Proliferation Assay: After a set incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard method like the MTT or MTS assay.

  • Apoptosis Assay: To determine if Lys-Asp affects programmed cell death, use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Metabolomic and Proteomic Analysis: For a global view of cellular changes, perform untargeted LC-MS-based metabolomics or quantitative proteomics (e.g., using TMT labeling) on lysates from control and Lys-Asp-treated cells to identify altered pathways.

Experimental_Workflow start Hypothesis: Lys-Asp has a cellular role detection Detection & Quantification in Cells/Tissues start->detection lcms LC-MS/MS Protocol detection->lcms functional Functional Analysis (In Vitro) detection->functional treatment Cell Treatment with Exogenous Lys-Asp functional->treatment phenotype Phenotypic Assays (Viability, Apoptosis) treatment->phenotype omics Global 'Omics' Analysis (Metabolomics, Proteomics) treatment->omics pathway Pathway Identification & Target Validation phenotype->pathway omics->pathway conclusion Elucidation of Lys-Asp Function pathway->conclusion

Caption: A hypothetical workflow for investigating the role of Lys-Asp.

Conclusion

The dipeptide Lys-Asp remains an understudied metabolite. While its existence is confirmed, its specific roles in cellular physiology, metabolism, and signaling are yet to be elucidated. Future research, employing the sensitive analytical and functional genomics techniques outlined in this guide, will be essential to uncover the significance of this and other small peptides in biology. The study of its precursor pathways, particularly the Aspartate Family Pathway, provides a critical metabolic context for understanding how the building blocks of this dipeptide are managed within the cell.

References

Technical Guide: Predicted pKa and Isoelectric Point of H-Lys-Asp-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed analysis of the predicted acid dissociation constants (pKa) and the isoelectric point (pI) of the dipeptide L-Lysyl-L-Aspartic acid (H-Lys-Asp-OH). Understanding these fundamental physicochemical properties is crucial for applications in drug formulation, protein engineering, and biochemical analysis, as they govern the molecule's charge, solubility, and interactions in aqueous environments.

Ionizable Groups and Predicted pKa Values

The dipeptide this compound possesses four ionizable groups that contribute to its acid-base properties: the N-terminal α-amino group, the C-terminal α-carboxyl group, the side chain of aspartic acid, and the side chain of lysine. The pKa is the pH at which an ionizable group is 50% dissociated.

The predicted pKa values for each group are influenced by their local chemical environment. While exact values can vary, typical pKa values for these groups within a peptide are well-established.[1][2]

Data Presentation: Predicted pKa Values

The table below summarizes the predicted pKa values for the ionizable groups in this compound. These values are based on average measurements for such groups in peptides and proteins.[1][3][4]

Ionizable GroupStructurePredicted pKaCharge when ProtonatedCharge when Deprotonated
C-Terminal α-Carboxyl-COOH~3.30-1
Aspartic Acid Side Chain (β-Carboxyl)-CH₂-COOH~3.70-1
N-Terminal α-Amino-NH₃⁺~8.0+10
Lysine Side Chain (ε-Amino)-(CH₂)₄-NH₃⁺~10.5+10

Determination of the Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge. At this pH, the molecule's positive and negative charges are balanced, leading to minimal solubility and no migration in an electric field.

Experimental Protocols: pKa and pI Determination

The pKa values of ionizable groups in peptides and proteins are experimentally determined primarily through titration methods.

Methodology: Potentiometric Titration

  • Sample Preparation: The peptide is dissolved in a degassed, deionized water solution of known concentration. An inert salt (e.g., KCl) is often added to maintain constant ionic strength.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added to fully protonate all ionizable groups. Then, a standardized strong base (e.g., NaOH) is added incrementally.

  • pH Measurement: The pH of the solution is precisely measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).

The isoelectric point can be identified on the titration curve or calculated from the relevant pKa values as described below.

Calculation Protocol for the Predicted pI of this compound

The pI is calculated by identifying the pKa values that "bracket" the neutral, or zwitterionic, form of the molecule and averaging them.

  • Order the pKa values: Arrange the pKa values of all ionizable groups in ascending order:

    • pKa₁ (C-Terminal): ~3.3

    • pKa₂ (Asp Side Chain): ~3.7

    • pKa₃ (N-Terminal): ~8.0

    • pKa₄ (Lys Side Chain): ~10.5

  • Determine the net charge in each pH range: The net charge of the dipeptide is determined by the protonation state of each group at a given pH.

    • pH < 3.3: All four groups are protonated. Net charge = (+1) + (+1) = +2 .

    • 3.3 < pH < 3.7: The C-terminal carboxyl is deprotonated. Net charge = (-1) + (0) + (+1) + (+1) = +1 .

    • 3.7 < pH < 8.0: The C-terminal and Asp side chain carboxyls are deprotonated. Net charge = (-1) + (-1) + (+1) + (+1) = 0 .

    • 8.0 < pH < 10.5: The two carboxyl groups and the N-terminal amino group are deprotonated. Net charge = (-1) + (-1) + (0) + (+1) = -1 .

    • pH > 10.5: All four groups are deprotonated. Net charge = (-1) + (-1) + (0) + (0) = -2 .

  • Identify the bracketing pKa values: The net charge of the dipeptide is zero in the pH range between the pKa of the aspartic acid side chain (pKa₂) and the pKa of the N-terminal amino group (pKa₃).

  • Calculate the pI: The pI is the average of these two pKa values.

    • pI = (pKa₂ + pKa₃) / 2

    • pI = (3.7 + 8.0) / 2

    • pI ≈ 5.85

Visualization of Ionization States

The following diagram illustrates the relationship between pH, the ionization state of the dipeptide this compound, and its resulting net charge.

Ionization_States cluster_pH Increasing pH cluster_pI Isoelectric Point (pI) Calculation s1 Net Charge: +2 (pH < 3.3) s2 Net Charge: +1 (3.3 < pH < 3.7) s1->s2 pKa₁ ≈ 3.3 (C-Term) s3 Net Charge: 0 (3.7 < pH < 8.0) Zwitterion s2->s3 pKa₂ ≈ 3.7 (Asp Side Chain) s4 Net Charge: -1 (8.0 < pH < 10.5) s3->s4 pKa₃ ≈ 8.0 (N-Term) s5 Net Charge: -2 (pH > 10.5) s4->s5 pKa₄ ≈ 10.5 (Lys Side Chain) pI_calc pI = (pKa₂ + pKa₃) / 2 pI ≈ 5.85

Caption: Ionization states of this compound as a function of pH.

References

H-Lys-Asp-OH solubility in water and buffers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of H-Lys-Asp-OH in Water and Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on its physicochemical properties and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound, also known as Lys-Asp or L-lysyl-L-aspartic acid, is a dipeptide composed of the amino acids L-lysine and L-aspartic acid.[1] The presence of a basic (lysine) and an acidic (aspartic acid) residue gives this peptide unique physicochemical properties that influence its behavior in aqueous solutions.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₀H₁₉N₃O₅[1][2]
Molecular Weight 261.28 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid[1]
CAS Number 5891-51-0

Predicted Solubility Profile

The solubility of a peptide is largely determined by its amino acid composition, sequence, and overall charge. A common method to predict aqueous solubility is to calculate the net charge of the peptide at a neutral pH.

Charge Calculation for this compound (at pH 7):

  • N-terminus (+1): The free amino group at the N-terminus is typically protonated.

  • Lysine (K) side chain (+1): The ε-amino group of lysine is basic and protonated.

  • Aspartic acid (D) side chain (-1): The carboxyl group of the aspartic acid side chain is acidic and deprotonated.

  • C-terminus (-1): The free carboxyl group at the C-terminus is typically deprotonated.

Overall Net Charge = (+1) + (+1) + (-1) + (-1) = 0

A net charge of zero at neutral pH suggests that this compound is a neutral peptide. Peptides with a net neutral charge often exhibit lower solubility in water compared to charged peptides, as they have a reduced capacity to interact with polar water molecules and may be more prone to aggregation. Zwitterions, which this compound is, tend to have their minimum solubility at their isoelectric point.

Summary of Predicted Solubility and Recommended Solvents:

Solvent SystemPredicted SolubilityRationale and Recommendations
Sterile Water Low to ModerateAs a small dipeptide, it may have some inherent water solubility. However, its neutral charge may limit this. It is recommended to always attempt dissolution in water first.
Aqueous Buffers (e.g., PBS) pH-DependentSolubility is expected to increase at pH values away from its isoelectric point. In acidic buffers (pH < 6), the aspartic acid carboxyl group will be protonated, resulting in a net positive charge, which should increase solubility. In basic buffers (pH > 8), the lysine amino group will be deprotonated, leading to a net negative charge, which should also enhance solubility.
Organic Solvents (DMSO, DMF, Acetonitrile) HighFor neutral peptides that are difficult to dissolve in aqueous solutions, the use of organic solvents is often recommended to disrupt hydrophobic interactions and hydrogen bonding that may lead to aggregation.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound. It is crucial to start with a small amount of the peptide to avoid wasting the entire sample in an inappropriate solvent.

Initial Solubility Testing in Water
  • Preparation: Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

  • Initial Dissolution Attempt: To a pre-weighed small amount of the peptide, add a calculated volume of sterile, distilled water to achieve a desired starting concentration (e.g., 1 mg/mL).

  • Vortexing: Vortex the solution for 1-2 minutes.

  • Sonication: If the peptide does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Slight warming (up to 40°C) can also be applied.

  • Observation: Visually inspect the solution for any undissolved particles. If it is clear, the peptide is soluble at that concentration.

Solubility Testing in Buffers and pH Adjustment

If the peptide has poor solubility in water, its solubility in different buffer systems should be evaluated.

  • Acidic Buffer Trial: If the peptide remains insoluble in water, attempt to dissolve it in a dilute acidic solution, such as 10% acetic acid. This should protonate the aspartic acid residue, leading to a net positive charge and improved solubility. Add the acidic solution dropwise while vortexing until the peptide dissolves.

  • Basic Buffer Trial: Alternatively, for acidic peptides, a dilute basic solution like 0.1 M ammonium bicarbonate can be used.

  • Stock Solution Preparation: Once the peptide is dissolved, it can be diluted with the desired assay buffer to the final working concentration. It is recommended to prepare a concentrated stock solution that is then diluted, which can minimize the effects of the initial solvent.

Use of Organic Solvents

For neutral peptides that are insoluble in aqueous solutions, organic solvents are often necessary.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for initial testing. Other options include dimethylformamide (DMF), methanol, or acetonitrile.

  • Dissolution: Add a small amount of the chosen organic solvent to the peptide and vortex until it dissolves.

  • Aqueous Dilution: Slowly add the dissolved peptide solution to the desired aqueous buffer with gentle but constant agitation. This is critical to prevent the peptide from precipitating out of solution due to localized high concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G This compound Solubility Determination Workflow cluster_0 Initial Assessment cluster_1 pH Adjustment cluster_2 Organic Solvents cluster_3 Final Preparation start Start with small aliquot of this compound water Add Sterile Water start->water vortex Vortex / Sonicate water->vortex observe1 Observe for Dissolution vortex->observe1 acid Add dilute Acetic Acid observe1->acid No soluble Soluble: Prepare stock solution and dilute with assay buffer observe1->soluble Yes observe2 Observe for Dissolution acid->observe2 base Add dilute NH4OH (if applicable) base->observe2 organic Add DMSO or other organic solvent observe2->organic No observe2->soluble Yes observe3 Observe for Dissolution organic->observe3 observe3->soluble Yes insoluble Insoluble: Consider stronger solvents or alternative peptide observe3->insoluble No

Caption: Workflow for determining this compound solubility.

Conclusion

References

An In-depth Technical Guide to the Protein and Enzyme Interactions of the Dipeptide Lys-Asp

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the known and potential interactions between the dipeptide Lysyl-Aspartate (Lys-Asp) and various proteins and enzymes. Given the limited direct research on Lys-Asp, this document focuses on the primary interaction pathways for dipeptides in biological systems: transport and enzymatic processing. Furthermore, it offers detailed experimental protocols and conceptual frameworks for investigating novel, specific interactions.

Introduction: The Lys-Asp Dipeptide

The dipeptide Lys-Asp is composed of a positively charged amino acid, L-lysine, and a negatively charged amino acid, L-aspartic acid. This charge distribution suggests the potential for specific electrostatic interactions with protein binding pockets. While extensive research exists on the roles of individual lysine and aspartate residues in protein structure and function—often forming critical salt bridges[1]—the biological role and specific protein interactions of the free Lys-Asp dipeptide are not well-documented in publicly available literature.

This guide serves as a foundational resource for researchers aiming to elucidate these interactions. It details the most probable biological encounters for Lys-Asp and provides the methodologies required to study them quantitatively.

Dipeptide Transport: The Gateway to Cellular Interaction

The intestinal absorption of di- and tripeptides is primarily mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1), a member of the solute carrier family SLC15A1.[2][3] PepT1 is a crucial protein for the uptake of dietary protein breakdown products and various peptidomimetic drugs. While kinetic data for Lys-Asp transport via PepT1 is not specifically available, studies on other lysine-containing dipeptides provide a strong basis for experimental design.

Characterizing Lys-Asp Transport Kinetics

To determine if Lys-Asp is a substrate for PepT1 and to quantify its transport kinetics, a cellular uptake assay is required. The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for the intestinal barrier as it spontaneously differentiates into a monolayer of polarized enterocytes that express PepT1.[4][5]

Quantitative Data to be Collected:

The following table outlines the key kinetic parameters to be determined from experimental data.

ParameterDescriptionUnit
Km (Michaelis Constant) Substrate concentration at which the transport rate is half of Vmax. Reflects the affinity of the transporter for the substrate.mM or µM
Vmax (Maximum Transport Rate) The maximum rate of transporter-mediated uptake at saturating substrate concentrations.nmol/mg protein/min
Kd (Passive Diffusion Constant) A measure of the non-saturable, passive uptake of the dipeptide.nL/mg protein/min
Papp (Apparent Permeability) A measure of the rate of transport of the dipeptide across the Caco-2 cell monolayer.cm/s
Experimental Protocol: Dipeptide Uptake Assay in Caco-2 Cells

This protocol details the steps to measure the uptake of a radiolabeled or fluorescently tagged Lys-Asp dipeptide into Caco-2 cell monolayers.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell® permeable supports (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES or MES to desired pH values (e.g., pH 6.0 and pH 7.4).

  • Labeled Lys-Asp (e.g., [3H]Lys-Asp or a fluorescently tagged analog).

  • Unlabeled Lys-Asp.

  • Glycyl-sarcosine (Gly-Sar) as a known PepT1 substrate/inhibitor.

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Scintillation cocktail and counter (for radiolabeled compounds) or fluorescence plate reader.

  • Bicinchoninic acid (BCA) protein assay kit.

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in supplemented DMEM.

    • Seed cells onto Transwell® inserts at a density of approximately 1 x 105 cells/cm2.

    • Allow cells to differentiate for 21 days, changing the medium every 2-3 days. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).

  • Uptake Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer at pH 7.4.

    • Pre-incubate the cells in transport buffer for 30 minutes at 37°C.

    • For the experiment, add the transport buffer containing various concentrations of labeled Lys-Asp (e.g., 0.1 to 20 mM) to the apical side of the monolayer. Use pH 6.0 buffer to favor PepT1-mediated uptake.

    • To determine the passive diffusion component, a parallel set of experiments can be run at 4°C or in the presence of a high concentration (e.g., 50 mM) of a competitive inhibitor like Gly-Sar.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the monolayers three times with ice-cold transport buffer.

    • Lyse the cells with lysis buffer.

  • Quantification:

    • For radiolabeled Lys-Asp, add an aliquot of the cell lysate to a scintillation vial with a scintillation cocktail and measure radioactivity.

    • For fluorescently tagged Lys-Asp, measure the fluorescence of an aliquot of the cell lysate.

    • Determine the total protein content in each lysate sample using a BCA assay.

  • Data Analysis:

    • Calculate the uptake rate (e.g., in nmol/mg protein/min).

    • Subtract the passive diffusion component from the total uptake to obtain the transporter-mediated uptake.

    • Fit the transporter-mediated uptake data to the Michaelis-Menten equation to determine Km and Vmax.

Visualization of the Experimental Workflow

G cluster_prep Cell Preparation cluster_exp Uptake Experiment cluster_analysis Data Analysis Culture Culture Caco-2 Cells Seed Seed on Transwell® Inserts Culture->Seed Differentiate Differentiate for 21 Days Seed->Differentiate Wash Wash Monolayers Differentiate->Wash Preinc Pre-incubate at 37°C Wash->Preinc Add_LysAsp Add Labeled Lys-Asp (pH 6.0) Preinc->Add_LysAsp Incubate Incubate at 37°C Add_LysAsp->Incubate Terminate Terminate with Cold Buffer Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Quantify Quantify Lys-Asp Uptake Lyse->Quantify Protein Measure Total Protein Lyse->Protein Calculate Calculate Uptake Rate Quantify->Calculate Protein->Calculate Fit Fit to Michaelis-Menten Model Calculate->Fit Km_Vmax Determine Km and Vmax Fit->Km_Vmax

Workflow for determining Lys-Asp transport kinetics in Caco-2 cells.

Enzymatic Processing of Lys-Asp

Once absorbed into cells or in the bloodstream, dipeptides are susceptible to hydrolysis by peptidases. The stability of Lys-Asp in biological fluids is a critical parameter for its potential biological activity.

Dipeptidyl Peptidases (DPPs)

Dipeptidyl peptidases, such as DPP-IV, are a class of enzymes that cleave X-Pro or X-Ala dipeptides from the N-terminus of peptides. While Lys-Asp does not fit this canonical substrate profile, DPP-IV's activity on other dipeptides is known. Interestingly, a study on tryptophan-containing dipeptides found that Trp-Asp was not a DPP-IV inhibitor, unlike many other Trp-X dipeptides, suggesting that the C-terminal aspartate may be a key determinant for interaction (or lack thereof) with the active site.

Other Peptidases

General aminopeptidases and carboxypeptidases present in serum and cytoplasm are likely to hydrolyze the Lys-Asp peptide bond. Determining the rate of this hydrolysis is essential for understanding the dipeptide's bioavailability and duration of action.

Quantitative Data to be Collected:

ParameterDescriptionUnit
t1/2 (Half-life) The time required for the concentration of Lys-Asp to be reduced by half in a given biological matrix (e.g., serum).min or h
Hydrolysis Rate The rate of disappearance of Lys-Asp or appearance of free Lys and Asp.µmol/L/min
Experimental Protocol: In Vitro Hydrolysis Assay

This protocol describes a method to assess the stability of Lys-Asp in human serum.

Materials:

  • Lys-Asp dipeptide.

  • Human serum (pooled).

  • Trichloroacetic acid (TCA) or other protein precipitation agent.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS).

  • Mobile phases for HPLC.

Procedure:

  • Reaction Setup:

    • Pre-warm human serum to 37°C.

    • Prepare a stock solution of Lys-Asp in a suitable buffer.

    • Initiate the reaction by adding a known concentration of Lys-Asp to the serum (e.g., to a final concentration of 1 mM).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the serum-peptide mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of cold TCA solution (e.g., 10% w/v) to precipitate serum proteins.

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant, which contains the remaining Lys-Asp and any resulting free amino acids.

  • Quantification by HPLC:

    • Analyze the supernatant by reverse-phase HPLC to separate and quantify the concentration of the intact Lys-Asp dipeptide.

    • Monitor the disappearance of the Lys-Asp peak and, if desired, the appearance of Lys and Asp peaks over time.

  • Data Analysis:

    • Plot the concentration of Lys-Asp versus time.

    • Calculate the half-life (t1/2) of the dipeptide in serum from the degradation curve.

Visualization of the Hydrolysis Workflow

G cluster_reaction Reaction cluster_analysis Analysis Incubate Incubate Lys-Asp with Serum at 37°C Sample Sample at Time Points Incubate->Sample Quench Quench with TCA Sample->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge HPLC Analyze Supernatant by HPLC Centrifuge->HPLC Plot Plot [Lys-Asp] vs. Time HPLC->Plot HalfLife Calculate Half-Life (t½) Plot->HalfLife

Workflow for determining the serum stability of Lys-Asp.

Investigating Specific Protein-Lys-Asp Interactions

Beyond transport and general hydrolysis, Lys-Asp could potentially act as a signaling molecule or an allosteric modulator by binding specifically to a receptor or enzyme. Identifying and characterizing such interactions requires sensitive biophysical techniques.

Methodologies for Detecting and Quantifying Binding

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for thermodynamic characterization, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single label-free experiment.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at a sensor surface as an analyte (e.g., Lys-Asp) flows over an immobilized ligand (the target protein). It provides real-time kinetic data, including association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can be calculated.

Quantitative Data to be Collected:

ParameterTechniqueDescriptionUnit
Kd (Dissociation Constant) ITC, SPRThe equilibrium constant for the dissociation of the protein-dipeptide complex. A lower Kd indicates a higher binding affinity.M, mM, µM, nM
kon (Association Rate) SPRThe rate at which the protein and dipeptide associate to form a complex.M-1s-1
koff (Dissociation Rate) SPRThe rate at which the protein-dipeptide complex dissociates.s-1
ΔH (Enthalpy Change) ITCThe heat released or absorbed upon binding.kcal/mol or kJ/mol
n (Stoichiometry) ITCThe molar ratio of the dipeptide to the protein in the formed complex.-
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for measuring the interaction between a target protein and the Lys-Asp dipeptide.

Materials:

  • Purified target protein.

  • Lys-Asp dipeptide.

  • Dialysis buffer (e.g., PBS or HEPES buffered saline). The exact same buffer must be used for both the protein and the dipeptide to avoid heat of dilution artifacts.

  • Isothermal titration calorimeter.

Procedure:

  • Sample Preparation:

    • Dialyze both the target protein and the Lys-Asp dipeptide extensively against the same buffer.

    • Determine the precise concentrations of the protein and dipeptide solutions.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the target protein into the sample cell (e.g., at a concentration of 10-50 µM).

    • Load the Lys-Asp dipeptide into the injection syringe at a concentration 10-20 times higher than the protein (e.g., 200-1000 µM).

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment might consist of 19 injections of 2 µL each.

  • Data Acquisition:

    • Perform an initial injection (e.g., 0.4 µL) which is typically discarded from the analysis.

    • Run the titration experiment, recording the heat change after each injection.

    • Perform a control titration by injecting Lys-Asp into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat signal for each injection to generate a binding isotherm (heat change vs. molar ratio).

    • Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) using the analysis software to determine Kd, n, and ΔH.

Visualization of the ITC Workflow

G cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Dialyze Dialyze Protein & Lys-Asp in Identical Buffer Concentrate Measure Concentrations Dialyze->Concentrate Degas Degas Samples Concentrate->Degas Load Load Protein into Cell, Lys-Asp into Syringe Degas->Load Titrate Perform Titration Injections Load->Titrate Control Run Control (Lys-Asp into Buffer) Load->Control Integrate Integrate Heat Peaks Titrate->Integrate Subtract Subtract Heat of Dilution Control->Subtract Integrate->Subtract Fit Fit Binding Isotherm Subtract->Fit Params Determine Kd, n, ΔH Fit->Params

References

Conformational Landscape of H-Lys-Asp-OH: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The dipeptide H-Lys-Asp-OH, composed of L-lysine and L-aspartic acid, possesses charged side chains that can engage in a variety of intramolecular interactions, leading to a complex conformational landscape. The positively charged amino group of the lysine side chain and the negatively charged carboxylic acid group of the aspartic acid side chain can form salt bridges, influencing the backbone dihedral angles (φ and ψ) and the overall shape of the molecule.[1] The conformational ensemble of this dipeptide in solution is a dynamic equilibrium of multiple states, each with a specific population determined by its relative free energy.

The study of such conformational preferences is fundamental to understanding peptide structure and folding.[2] The bioactive conformation of a peptide is the specific three-dimensional arrangement it adopts to bind to its biological target. Therefore, characterizing the conformational space of this compound is a critical step in structure-based drug design.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides.[3][4] By measuring parameters such as nuclear Overhauser effects (NOEs), coupling constants (J-values), and chemical shifts, one can derive distance and dihedral angle restraints to build a 3D model of the molecule.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. While dipeptides are too short to form stable secondary structures like α-helices or β-sheets, CD can provide information about the presence of turn-like structures or random coil conformations.

Computational Methods: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the conformational landscape of a peptide by simulating the motions of atoms over time. These simulations can reveal the relative energies of different conformers and the transitions between them, offering a detailed picture of the conformational ensemble.

Experimental and Computational Protocols

NMR Spectroscopy Protocol

Objective: To determine the solution conformation of this compound by measuring scalar couplings and NOEs.

Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of lyophilized this compound in 0.5 mL of a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O).

    • Adjust the pH of the sample to a desired value (e.g., physiological pH 7.4) using dilute NaOD or DCl.

    • Add a known concentration of a reference compound like DSS (2,2-dimethyl-2-silapentane-5-sulfonate) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H NMR: To observe the overall proton signals and their chemical shifts.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the lysine and aspartic acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints.

    • 2D COSY (Correlation Spectroscopy): To determine scalar coupling constants, particularly the ³J(HN,Hα) coupling, which is related to the φ dihedral angle through the Karplus equation.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances to their respective atoms in the dipeptide.

    • Measure the ³J(HN,Hα) coupling constants from the COSY or 1D spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

    • Use the experimental restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy Protocol

Objective: To characterize the secondary structural elements of this compound in solution.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer) that is transparent in the far-UV region.

    • Determine the exact concentration of the peptide solution using UV absorbance at 214 nm or by amino acid analysis.

    • Prepare a series of dilutions to find the optimal concentration for CD measurements (typically in the range of 0.1-1 mg/mL).

  • Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Record the CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C).

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the shape and magnitude of the CD spectrum to identify characteristic features. A strong negative band around 200 nm is indicative of a random coil conformation, while deviations from this may suggest the presence of turn-like structures.

Molecular Dynamics (MD) Simulation Protocol

Objective: To explore the conformational space of this compound in a simulated aqueous environment.

Methodology:

  • System Setup:

    • Generate the initial 3D structure of this compound using a molecule builder.

    • Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).

    • Place the dipeptide in the center of a periodic box of a chosen water model (e.g., TIP3P, SPC/E).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

  • Simulation:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) to bring the system to a stable state. This is typically done in two steps: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or longer) to adequately sample the conformational space.

  • Analysis:

    • Analyze the trajectory to identify the major conformations and the transitions between them.

    • Calculate the Ramachandran plot to visualize the distribution of φ and ψ dihedral angles.

    • Perform clustering analysis to group similar conformations and determine their populations.

    • Calculate the potential energy of the different conformers to create a conformational energy landscape.

Data Presentation

Due to the lack of specific published experimental or computational data for the this compound dipeptide, the following tables present illustrative data based on typical values observed for similar dipeptides. These tables are intended to serve as a template for presenting results from a conformational analysis.

Table 1: Illustrative NMR-Derived Dihedral Angle and Distance Restraints for this compound.

ResidueDihedral Angle³J(HN,Hα) (Hz)Calculated φ (°)NOE ContactsDistance (Å)
LysφValueValueHα(Lys) - HN(Asp)< 3.5
AspφValueValue

Note: Specific values for ³J(HN,Hα) would be determined experimentally. The φ angle is then calculated using a Karplus equation.

Table 2: Illustrative Conformational Populations of this compound from Molecular Dynamics Simulations.

Conformerφ (Lys) (°)ψ (Lys) (°)φ (Asp) (°)ψ (Asp) (°)Population (%)Relative Energy (kcal/mol)
1 (Extended)-150+150-150+150450.0
2 (Turn-like)-60+120-80+10300.5
3 (Other)+70+50-120+110250.8

Note: These values are hypothetical and represent a possible distribution of conformers.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the workflow for the conformational analysis of this compound.

conformational_analysis_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_integration Data Integration and Model Building Sample Preparation Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy CD Spectroscopy CD Spectroscopy Sample Preparation->CD Spectroscopy NMR Data Analysis NMR Data Analysis NMR Spectroscopy->NMR Data Analysis Structural Restraints Structural Restraints NMR Data Analysis->Structural Restraints CD Data Analysis CD Data Analysis CD Spectroscopy->CD Data Analysis Secondary Structure Propensity Secondary Structure Propensity CD Data Analysis->Secondary Structure Propensity System Setup System Setup MD Simulation MD Simulation System Setup->MD Simulation MD Trajectory Analysis MD Trajectory Analysis MD Simulation->MD Trajectory Analysis Conformational Ensemble Conformational Ensemble MD Trajectory Analysis->Conformational Ensemble 3D Structure Calculation 3D Structure Calculation Structural Restraints->3D Structure Calculation Secondary Structure Propensity->3D Structure Calculation Conformational Ensemble->3D Structure Calculation Final Conformational Model Final Conformational Model 3D Structure Calculation->Final Conformational Model This compound This compound This compound->Sample Preparation This compound->System Setup

Figure 1: Overall workflow for the conformational analysis of this compound.

nmr_workflow Peptide Solution Peptide Solution 1D_1H_NMR 1D_1H_NMR Peptide Solution->1D_1H_NMR Acquire 2D_TOCSY 2D_TOCSY Peptide Solution->2D_TOCSY Acquire 2D_NOESY 2D_NOESY Peptide Solution->2D_NOESY Acquire 2D_COSY 2D_COSY Peptide Solution->2D_COSY Acquire Chemical Shifts Chemical Shifts 1D_1H_NMR->Chemical Shifts Analyze Spin Systems Spin Systems 2D_TOCSY->Spin Systems Analyze Distance Restraints Distance Restraints 2D_NOESY->Distance Restraints Analyze Coupling Constants Coupling Constants 2D_COSY->Coupling Constants Analyze 3D Structure Calculation 3D Structure Calculation Distance Restraints->3D Structure Calculation Dihedral Angle Restraints Dihedral Angle Restraints Coupling Constants->Dihedral Angle Restraints Karplus Eq. Dihedral Angle Restraints->3D Structure Calculation

Figure 2: Detailed workflow for NMR-based conformational analysis.

md_workflow Initial Structure Initial Structure Solvation Solvation Initial Structure->Solvation Energy Minimization Energy Minimization Solvation->Energy Minimization Equilibration Equilibration Energy Minimization->Equilibration Production MD Production MD Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis Ramachandran Plot Ramachandran Plot Trajectory Analysis->Ramachandran Plot Clustering Analysis Clustering Analysis Trajectory Analysis->Clustering Analysis Energy Landscape Energy Landscape Trajectory Analysis->Energy Landscape

Figure 3: Workflow for conformational analysis using molecular dynamics simulations.

Conclusion

The conformational analysis of the this compound dipeptide is a multifaceted process that requires the integration of experimental and computational approaches. While a definitive, published conformational model for this specific dipeptide is elusive, the methodologies outlined in this guide provide a robust framework for its determination. By combining high-resolution NMR data with CD spectroscopy and molecular dynamics simulations, researchers can build a comprehensive picture of the conformational landscape of this compound. This knowledge is invaluable for understanding its potential biological activity and for guiding the design of novel peptide-based drugs with improved efficacy and specificity. Future studies that apply these detailed protocols to this compound will be instrumental in populating the data tables presented here with concrete experimental and computational results.

References

Spectroscopic Profile of H-Lys-Asp-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the dipeptide L-Lysyl-L-Aspartic acid (H-Lys-Asp-OH). Due to the limited availability of directly published experimental spectra for this specific dipeptide, this document synthesizes data from the constituent amino acids, lysine and aspartic acid, and established principles of peptide spectroscopy to present an extrapolated yet accurate spectroscopic profile. This guide is intended to serve as a valuable resource for the characterization and analysis of this dipeptide in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of peptides. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in an aqueous solvent like D₂O. These values are estimations based on the known chemical shifts of the individual amino acid residues and the typical shifts observed for peptide backbone atoms.

Predicted ¹H NMR Chemical Shifts
AtomLysine Residue (ppm)Aspartic Acid Residue (ppm)
~4.3~4.5
~1.7, ~1.8~2.7, ~2.8
~1.4-
~1.6-
~2.9-
Amide NH~8.3-
Side Chain NH₃⁺~7.7-

Table 1: Predicted ¹H NMR chemical shifts for this compound. Values are referenced to DSS and are subject to variation based on pH, temperature, and solvent conditions. The amide proton of the aspartic acid residue is not listed as it forms the C-terminus.

Predicted ¹³C NMR Chemical Shifts
AtomLysine Residue (ppm)Aspartic Acid Residue (ppm)
~56~54
~32~40
~24-
~28-
~41-
Carbonyl (C')~174~177
Side Chain COOH-~179

Table 2: Predicted ¹³C NMR chemical shifts for this compound. Values are subject to variation based on experimental conditions.[1][2][3][4][5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the amide bond, carboxylic acids, and amine groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3300Amide A (N-H)N-H stretchStrong, broad
3000-3300NH₃⁺N-H stretchStrong, broad
2850-2960CH₂C-H stretchMedium
~1730Carboxylic Acid (COOH)C=O stretchStrong
~1650Amide IC=O stretchStrong
~1550Amide IIN-H bend, C-N stretchMedium
1400-1450COO⁻C=O symmetric stretchMedium
~1250Amide IIIC-N stretch, N-H bendMedium

Table 3: Predicted characteristic IR absorption bands for this compound. The exact positions and shapes of these bands can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocols

NMR Spectroscopy Protocol

A typical experimental protocol for acquiring NMR spectra of a dipeptide like this compound is as follows:

  • Sample Preparation : Dissolve 1-5 mg of the lyophilized dipeptide in 500-600 µL of a deuterated solvent. For peptides, deuterium oxide (D₂O) is a common choice. To minimize the exchange of amide protons with the solvent, a mixture of 90% H₂O and 10% D₂O can be used. The pH of the sample is typically adjusted to a range of 4-5 to slow down amide proton exchange.

  • Internal Standard : Add a small amount of a reference compound, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl propionate (TSP), for chemical shift calibration.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition :

    • ¹H NMR : Acquire a one-dimensional proton spectrum. Solvent suppression techniques may be necessary to attenuate the large residual water signal.

    • 2D NMR : To aid in the assignment of resonances, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to identify scalar-coupled protons and TOCSY (Total Correlation Spectroscopy) to identify protons within the same spin system. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information on through-space proximities of protons.

    • ¹³C NMR : Acquire a one-dimensional carbon spectrum. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are typically used to assign carbon resonances by correlating them to their attached protons.

IR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a convenient method for analyzing solid peptide samples.

  • Sample Preparation : No extensive sample preparation is required for the ATR method. A small amount of the solid, powdered dipeptide is sufficient.

  • Instrumentation : Use an FTIR spectrometer equipped with an ATR accessory. The ATR crystal is typically diamond or zinc selenide.

  • Background Spectrum : Before analyzing the sample, a background spectrum of the clean, empty ATR crystal should be recorded. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis : Place the powdered sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in press.

  • Data Acquisition : Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Multiple scans are usually averaged to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a dipeptide like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_analysis Data Interpretation Peptide_Sample This compound (Solid) NMR_Prep Dissolve in D2O/H2O with DSS Peptide_Sample->NMR_Prep IR_Prep Place Powder on ATR Crystal Peptide_Sample->IR_Prep NMR_Acquisition Acquire 1D/2D Spectra (¹H, ¹³C, COSY, etc.) NMR_Prep->NMR_Acquisition NMR_Data NMR Spectral Data (Chemical Shifts, Couplings) NMR_Acquisition->NMR_Data Structural_Elucidation Structural Elucidation & Characterization NMR_Data->Structural_Elucidation IR_Acquisition Acquire Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acquisition IR_Data IR Spectrum (Absorption Bands) IR_Acquisition->IR_Data IR_Data->Structural_Elucidation

References

H-Lys-Asp-OH Zwitterion: A Technical Guide to Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the dipeptide H-Lys-Asp-OH, focusing on its zwitterionic nature, physicochemical properties, and the experimental procedures for its synthesis and purification. This document is intended to be a comprehensive resource for professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Structure and Zwitterionic Properties

This compound is a dipeptide composed of L-lysine and L-aspartic acid, linked by a peptide bond.[1] Its chemical structure contains multiple ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, the ε-amino group of the lysine side chain, and the β-carboxyl group of the aspartic acid side chain. This polyprotic nature allows the dipeptide to exist in various protonation states depending on the pH of the surrounding environment.

In aqueous solutions, amino acids and peptides predominantly exist as zwitterions, which are molecules with both a positive and a negative electrical charge, resulting in a net neutral charge.[2][3] The specific zwitterionic structure of this compound is pH-dependent. At physiological pH (around 7.4), the α-amino and ε-amino groups are protonated (NH₃⁺), while the α-carboxyl and β-carboxyl groups are deprotonated (COO⁻), resulting in a net charge of zero.

Below is a visualization of the zwitterionic structure of this compound at its isoelectric point.

Zwitterionic structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are dictated by its constituent amino acids and their arrangement. Key properties include its acid-base behavior, characterized by the pKa values of its ionizable groups, and its isoelectric point (pI).

Acid-Base Properties and pKa Values

The table below summarizes the estimated pKa values for the ionizable groups of this compound.

Ionizable GroupAmino Acid ResidueEstimated pKa
α-Carboxyl (-COOH)Aspartic Acid (C-terminus)~3.5
β-Carboxyl (-COOH)Aspartic Acid (Side Chain)~3.9
α-Amino (-NH₃⁺)Lysine (N-terminus)~8.0
ε-Amino (-NH₃⁺)Lysine (Side Chain)~10.5

Note: These are estimated values. The actual pKa values can be influenced by the immediate chemical environment.

The acid-base equilibrium of this compound across a range of pH values is depicted in the following diagram.

Acid_Base_Equilibrium A pH < 2 Net Charge: +2 (All groups protonated) B pH ≈ 3.7 Net Charge: +1 (Asp side-chain COO⁻) A->B pKa₁ ≈ 3.5 C pH ≈ 6.0 Net Charge: 0 (Zwitterion) (Asp C-term COO⁻) B->C pKa₂ ≈ 3.9 D pH ≈ 9.2 Net Charge: -1 (Lys N-term NH₂) C->D pKa₃ ≈ 8.0 E pH > 11 Net Charge: -2 (Lys side-chain NH₂) D->E pKa₄ ≈ 10.5

Acid-base equilibrium of this compound.
Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a peptide with multiple ionizable groups, the pI can be calculated by averaging the pKa values that bracket the zwitterionic form. For this compound, the zwitterion exists between the deprotonation of the second carboxyl group and the deprotonation of the first amino group.

The estimated isoelectric point (pI) for this compound is calculated as follows:

pI = (pKa of Asp side-chain COOH + pKa of Lys N-terminal NH₃⁺) / 2 pI ≈ (3.9 + 8.0) / 2 ≈ 5.95

This calculated pI suggests that this compound is approximately neutral at a slightly acidic pH.

Experimental Protocols

The synthesis and purification of this compound are typically achieved through well-established methods in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides. The following is a generalized protocol based on Fmoc/tBu chemistry.

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

  • DMF, Dichloromethane (DCM), Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal lysine.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum.

The workflow for the solid-phase synthesis of this compound is illustrated below.

SPPS_Workflow start Start: Fmoc-Asp(OtBu)-Wang Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 couple 3. Coupling of Fmoc-Lys(Boc)-OH deprotect1->couple deprotect2 4. Final Fmoc Deprotection couple->deprotect2 cleave 5. Cleavage from Resin (TFA Cocktail) deprotect2->cleave precipitate 6. Precipitation in Cold Ether cleave->precipitate end End: Crude this compound precipitate->end

SPPS workflow for this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

The crude peptide obtained from SPPS requires purification to remove truncated sequences, deletion sequences, and byproducts from the synthesis. RP-HPLC is the standard method for peptide purification.

Instrumentation and Materials:

  • Preparative HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound dissolved in Mobile Phase A

Protocol:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 10 mg/mL and filter through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Injection and Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak, which is monitored by UV absorbance at 220 nm.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

The general workflow for the purification of this compound by RP-HPLC is shown below.

HPLC_Workflow start Start: Crude this compound dissolve 1. Dissolve in Mobile Phase A start->dissolve equilibrate 2. Equilibrate C18 Column dissolve->equilibrate inject 3. Inject Sample equilibrate->inject elute 4. Gradient Elution inject->elute collect 5. Collect Fractions elute->collect analyze 6. Purity Analysis collect->analyze pool 7. Pool Pure Fractions analyze->pool lyophilize 8. Lyophilization pool->lyophilize end End: Purified this compound lyophilize->end

RP-HPLC purification workflow.

Conclusion

This compound is a dipeptide with distinct zwitterionic and physicochemical properties governed by its constituent amino acids. Understanding its structure, pKa values, and isoelectric point is crucial for its application in research and development. The provided experimental protocols for solid-phase peptide synthesis and RP-HPLC purification offer a robust framework for obtaining this dipeptide in high purity for further investigation and use in various scientific endeavors.

References

Methodological & Application

Solid-Phase Synthesis of H-Lys-Asp-OH: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase synthesis of the dipeptide H-Lys-Asp-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The protocol details all necessary steps, from resin selection and functionalization to peptide chain elongation, final cleavage, and purification. This application note is intended to serve as a practical resource for researchers and professionals involved in peptide synthesis and drug development.

Introduction

Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides. Its primary advantage lies in the ability to perform reactions in a single vessel, with excess reagents and by-products being easily removed by filtration and washing. This protocol outlines the synthesis of this compound utilizing the well-established Fmoc/tBu (tert-butyl) orthogonal protection strategy. The synthesis will be performed on a 2-chlorotrityl chloride (2-CTC) resin, which is ideal for the preparation of peptides with a C-terminal carboxylic acid, minimizing the risk of side reactions such as diketopiperazine formation. A critical consideration in the synthesis of peptides containing aspartic acid is the potential for aspartimide formation, a side reaction that can lead to impurities. This protocol incorporates steps to mitigate this issue.

Materials and Reagents

The success of peptide synthesis is highly dependent on the quality of the reagents. Ensure all solvents are of peptide synthesis grade and that the amino acid derivatives are of high purity.

Category Item Grade Example Vendor
Resin 2-Chlorotrityl chloride (2-CTC) Resin1.0-1.6 mmol/g loadingNovabiochem
Amino Acids Fmoc-Asp(OtBu)-OHSynthesis GradeSigma-Aldrich
Fmoc-Lys(Boc)-OHSynthesis GradeSigma-Aldrich
Coupling Reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Synthesis GradeChemPep
Base DIPEA (N,N-Diisopropylethylamine)Synthesis GradeThermo Fisher
Deprotection Reagent PiperidineSynthesis GradeSigma-Aldrich
Solvents DMF (N,N-Dimethylformamide)Peptide Synthesis GradeThermo Fisher
DCM (Dichloromethane)ACS GradeVWR
Diethyl EtherAnhydrousSigma-Aldrich
Cleavage Reagents TFA (Trifluoroacetic acid

Application Notes and Protocols for the Fmoc-Based Chemical Synthesis of Lys-Asp Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of the Lys-Asp dipeptide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This dipeptide, composed of L-lysine and L-aspartic acid, serves as a fundamental building block in various research and drug development applications. Its synthesis is a critical skill for chemists and biologists working on peptide-based therapeutics, diagnostics, and research tools.

The Fmoc-based solid-phase peptide synthesis (SPPS) is the most widely used method for creating peptides due to its mild deprotection conditions and versatility.[1] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1] The synthesis cycle consists of three main steps: deprotection of the Nα-amino group, activation and coupling of the next amino acid, and thorough washing to remove excess reagents and byproducts.[1]

Applications of Lys-Asp Dipeptides

Lys-Asp motifs are integral to many biologically active peptides and proteins. The lysine residue provides a basic side chain, while the aspartic acid provides an acidic side chain, contributing to the overall charge and solubility of the peptide.[2] Specific applications include:

  • Drug Discovery and Development: Dipeptides can serve as scaffolds for peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability.[3] The Lys-Asp dipeptide can be a starting point for developing novel therapeutics targeting a wide range of diseases.

  • Bioconjugation: The side chains of lysine and aspartic acid offer reactive handles for the conjugation of other molecules, such as fluorescent dyes, imaging agents, or drug payloads. The aspartic acid residue can act as a native directing motif in site-selective peptide functionalization.

  • Cell-Penetrating Peptides: Peptides rich in basic residues like lysine are known to facilitate cell membrane penetration. Incorporating Lys-Asp units can modulate the overall charge and cellular uptake properties of these peptides.

  • Biomaterials: Polypeptides containing Lys-Asp sequences can be designed to be pH-responsive due to the ionizable side chains, making them suitable for applications in drug delivery systems that target specific tissues or cellular compartments with different pH environments.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Fmoc-based solid-phase synthesis of Lys-Asp dipeptide. The values are based on typical outcomes for the synthesis of short peptides using standard protocols.

ParameterValueMethod of Analysis
Resin Loading 0.4 - 0.7 mmol/gSpectrophotometric quantification of Fmoc cleavage
Coupling Efficiency > 99%Kaiser Test / TNBS Test
Crude Peptide Purity 85 - 95%Analytical RP-HPLC
Final Purity (after purification) > 98%Analytical RP-HPLC
Overall Yield 70 - 85%Calculated from initial resin loading
Identity Confirmation Expected Mass ObservedMass Spectrometry (e.g., ESI-MS)
Structural Confirmation Consistent with expected structureNuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Workflow

The following diagram illustrates the key stages in the Fmoc-based solid-phase synthesis of the Lys-Asp dipeptide.

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin 1. Resin Preparation (Fmoc-Asp(OtBu)-Wang Resin) Swell 2. Swelling (DMF) Resin->Swell Deprotection1 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 4. Washing (DMF) Deprotection1->Wash1 Coupling 5. Coupling (Fmoc-Lys(Boc)-OH, HATU, DIPEA) Wash1->Coupling Wash2 6. Washing (DMF) Coupling->Wash2 Deprotection2 7. Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 8. Final Washing (DMF, DCM) Deprotection2->Wash3 Cleavage 9. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation 10. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 11. Purification (Preparative RP-HPLC) Precipitation->Purification Analysis 12. Characterization (LC-MS, NMR) Purification->Analysis Lyophilization 13. Lyophilization Analysis->Lyophilization FinalProduct Final Product: Lys-Asp Dipeptide Lyophilization->FinalProduct

Caption: Workflow for the Fmoc-based solid-phase synthesis of Lys-Asp dipeptide.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of Lys-Asp dipeptide on a 0.1 mmol scale.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Start with a pre-loaded Wang resin with the C-terminal amino acid, Fmoc-Asp(OtBu)-Wang resin. The loading capacity is typically in the range of 0.3-0.8 mmol/g.

  • Weighing: Weigh out the appropriate amount of resin for a 0.1 mmol scale synthesis (e.g., 250 mg for a resin with a loading of 0.4 mmol/g).

  • Transfer: Place the resin in a solid-phase synthesis reaction vessel.

  • Swelling: Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin). Allow the resin to swell for at least 1 hour at room temperature with gentle agitation. After swelling, drain the DMF.

Protocol 2: Fmoc Deprotection
  • Deprotection Solution: To the swollen resin, add a 20% (v/v) solution of piperidine in DMF (approximately 10 mL per gram of resin).

  • Reaction: Agitate the mixture for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Repeat: Repeat the deprotection step one more time with a fresh piperidine solution for 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Amino Acid Coupling
  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (4 equivalents, 0.4 mmol, 187.4 mg) and HATU (3.9 equivalents, 0.39 mmol, 148.3 mg) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol, 139 µL) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Reaction Time: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: To check for the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 4: Final Fmoc Deprotection
  • Follow Protocol 2 to remove the Fmoc group from the newly added Lysine residue.

Protocol 5: Cleavage and Global Deprotection
  • Final Washing: After the final Fmoc deprotection and subsequent washing with DMF, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For a simple dipeptide, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

Protocol 6: Peptide Precipitation and Purification
  • Precipitation: Add the TFA filtrate to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Drying: Dry the peptide pellet under a vacuum.

  • Purification: Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

    • Detection: Monitor the elution at 210-220 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final Lys-Asp dipeptide as a white powder.

Protocol 7: Characterization
  • Mass Spectrometry: Confirm the identity of the purified dipeptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS).

  • NMR Spectroscopy: For detailed structural confirmation, acquire 1D and 2D NMR spectra (e.g., 1H, 13C, COSY, HSQC).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the protecting groups used in the synthesis of Lys-Asp dipeptide.

protecting_groups cluster_fully_protected Fully Protected Dipeptide on Resin cluster_protecting_groups Protecting Groups Dipeptide Lys-Asp Dipeptide Protected Fmoc-Lys(Boc)-Asp(OtBu)-Resin Fmoc Fmoc (Nα-amino group) Protected->Fmoc Removed by Piperidine Boc Boc (Lys side chain) Protected->Boc Removed by TFA OtBu OtBu (Asp side chain) Protected->OtBu Removed by TFA Resin Wang Resin (C-terminal carboxyl) Protected->Resin Cleaved by TFA Fmoc->Dipeptide Boc->Dipeptide OtBu->Dipeptide Resin->Dipeptide

Caption: Orthogonal protecting group strategy in Lys-Asp dipeptide synthesis.

References

Protecting Group Strategies for Lysine and Aspartic Acid in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of protecting group strategies for the synthesis of peptides containing Lysine (Lys) and Aspartic Acid (Asp). It includes a comparative analysis of common protecting groups, detailed experimental protocols for their use, and insights into their application in drug development and biological research.

Introduction to Protecting Group Strategy in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the reactive side chains of amino acids must be protected to prevent unwanted side reactions during peptide bond formation. The choice of protecting groups is critical for the successful synthesis of complex peptides. An ideal protecting group should be stable under the conditions of peptide coupling and Nα-deprotection, and be selectively removable under mild conditions that do not affect the peptide backbone or other protecting groups. This principle of selective removal is known as orthogonality.

This guide focuses on the strategic use of protecting groups for the ε-amino group of Lysine and the β-carboxyl group of Aspartic Acid, two amino acids that play crucial roles in the structure and function of many biologically active peptides and proteins.

Protecting Group Strategies for Lysine (Lys)

The ε-amino group of Lysine is highly nucleophilic and requires robust protection to prevent side reactions such as branching of the peptide chain.[1] The choice of protecting group for the Lysine side chain is primarily dictated by the overall synthetic strategy, most commonly the Fmoc/tBu or Boc/Bzl approach.

Common Protecting Groups for Lysine

A variety of protecting groups have been developed for the Lysine side chain, each with distinct labilities, allowing for orthogonal deprotection schemes.

Protecting GroupAbbreviationStructureDeprotection ConditionsOrthogonality
tert-ButoxycarbonylBoc-(C=O)O-tBuStrong acid (e.g., TFA)[2]Orthogonal to Fmoc, Alloc, Z
9-FluorenylmethyloxycarbonylFmoc-(C=O)O-CH2-FmocBase (e.g., 20% piperidine in DMF)[3]Orthogonal to Boc, tBu, Trt
AllyloxycarbonylAlloc-(C=O)O-CH2-CH=CH2Pd(0) catalyst (e.g., Pd(PPh3)4) and a scavenger[4]Orthogonal to Fmoc, Boc, tBu
BenzyloxycarbonylZ (or Cbz)-(C=O)O-CH2-PhCatalytic hydrogenolysis (H2/Pd) or strong acid (HBr/AcOH)[4]Orthogonal to Boc, Fmoc
4-MethyltritylMtt-C(Ph)2(C6H4-4-Me)Very mild acid (e.g., 1-2% TFA in DCM)Orthogonal to Fmoc, Boc, tBu
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde-CO-C(C(CH3)2CH2CO)CH=C(CH3)-2% Hydrazine in DMFOrthogonal to Fmoc, Boc, tBu
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde-CO-C(C(CH3)2CH2CO)CH=C(CH(CH3)2)-2% Hydrazine in DMFOrthogonal to Fmoc, Boc, tBu
Experimental Protocols for Lysine Protection and Deprotection

Protocol 1: Boc Protection of Lysine Side Chain

This protocol describes the protection of the ε-amino group of Lysine with the Boc group.

Materials:

  • Nα-Fmoc-L-lysine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Dioxane

  • Water

  • Triethylamine (TEA)

  • Ethyl acetate

  • 5% Citric acid solution

  • Sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve Nα-Fmoc-L-lysine (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution and stir at room temperature for 2-4 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate to remove unreacted (Boc)2O.

  • Acidify the aqueous layer with a 5% citric acid solution to a pH of approximately 3.

  • Extract the product, Nα-Fmoc-Nε-Boc-L-lysine, with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the product.

Protocol 2: Selective Deprotection of Alloc-Protected Lysine

This protocol details the removal of the Alloc group from a Lysine side chain on a solid support using a palladium catalyst.

Materials:

  • Peptide-resin with an Alloc-protected Lysine residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Phenylsilane (PhSiH3) or another suitable scavenger

  • Dichloromethane (DCM) or a mixture of DMF/DCM

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a solution of Pd(PPh3)4 (0.25 equivalents relative to the resin loading) and phenylsilane (24 equivalents) in DCM.

  • Add the catalyst solution to the resin and agitate gently at room temperature for 30 minutes.

  • Repeat the treatment with a fresh catalyst solution for another 30 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DCM, followed by a wash with a chelating agent solution (e.g., 0.5% diisopropylethylamine, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues.

  • Wash the resin extensively with DMF and DCM.

Protocol 3: Selective Deprotection of Mtt-Protected Lysine

This protocol describes the removal of the Mtt group from a Lysine side chain under very mild acidic conditions.

Materials:

  • Peptide-resin with an Mtt-protected Lysine residue

  • 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Triisopropylsilane (TIS) as a scavenger

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 1% TFA and 5% TIS in DCM for 2 minutes.

  • Repeat the treatment multiple times (e.g., 9-12 times) until the deprotection is complete, monitoring the cleavage by observing the release of the colored trityl cation.

  • Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DMF.

  • Wash the resin extensively with DMF and DCM.

Protocol 4: Selective Deprotection of Dde/ivDde-Protected Lysine

This protocol details the removal of the Dde or ivDde group using hydrazine.

Materials:

  • Peptide-resin with a Dde or ivDde-protected Lysine residue

  • 2% Hydrazine monohydrate in DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a 2% solution of hydrazine monohydrate in DMF for 3-10 minutes.

  • Repeat the treatment two more times.

  • Wash the resin thoroughly with DMF.

Quantitative Data on Lysine Protecting Groups

The efficiency of peptide synthesis can be influenced by the choice of protecting group. The following table summarizes available data on the purity of a model peptide synthesized with different orthogonal protecting groups on a Lysine residue.

Protecting Group on LysinePurity of Crude Peptide (gp41659–671 variant)
Mmt79%
Alloc82%
ivDde93%

Protecting Group Strategies for Aspartic Acid (Asp)

The major challenge in the synthesis of peptides containing Aspartic Acid is the formation of an aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides. This side reaction is particularly problematic during the basic conditions of Fmoc deprotection in SPPS.

Strategies to Minimize Aspartimide Formation

The primary strategy to mitigate aspartimide formation is to use sterically hindered protecting groups for the β-carboxyl group of Aspartic Acid.

Protecting GroupAbbreviationStructureKey Feature
tert-Butyl esterOtBu-O-tBuStandard protection, but can still lead to aspartimide formation.
3-Ethyl-3-pentyl esterOEpe-O-C(Et)3Increased steric hindrance reduces aspartimide formation.
5-n-Butyl-5-nonyl esterOBno-O-C(nBu)2(nPent)Highly effective in suppressing aspartimide formation.
Allyl esterOAll-O-CH2-CH=CH2Orthogonal protection, removable with Pd(0).
Benzyl esterOBzl-O-CH2-PhUsed in Boc/Bzl strategy; can lead to significant aspartimide formation.
Experimental Protocol for Aspartic Acid in Fmoc-SPPS

This protocol outlines a standard cycle for the incorporation of an Aspartic Acid residue using Fmoc-Asp(OR)-OH, where 'R' is a suitable protecting group.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Asp(OR)-OH (e.g., R = OtBu, OBno)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DMF

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Asp(OR)-OH (3-5 equivalents), a coupling reagent (3-5 equivalents), and a base (6-10 equivalents) in DMF.

    • Pre-activate the amino acid solution for 2-5 minutes.

    • Add the activated solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Quantitative Data on Aspartic Acid Protecting Groups

The choice of protecting group for the Aspartic Acid side chain has a significant impact on the level of aspartimide formation.

Protecting GroupPeptide SequenceAspartimide Formation (% per cycle)
OtBuVKDG YI~1.5
OMpeVKDG YI~0.5
OBno VKDGYI ~0.1
OtBuVKDN YI~0.3
OMpeVKDN YI~0.1
OBno VKDNYI <0.1

Visualization of Key Biological Pathways

The strategic use of protected Lysine and Aspartic Acid is fundamental to the synthesis of peptides and proteins that are tools for studying and targeting key biological pathways.

Lysine in the Ubiquitination Pathway

Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, often on a Lysine residue. This process is critical for protein degradation, cellular signaling, and immune responses.

Ubiquitination_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ligase) E2->E3 Substrate Substrate Protein (with Lys) E3->Substrate Ub Transfer to Lys Ub_Substrate Ubiquitinated Substrate Proteasome 26S Proteasome Ub_Substrate->Proteasome Recognition Degradation Degradation Proteasome->Degradation Caspase_Activation_Pathway Apoptotic_Signal Apoptotic Signal (e.g., Death Receptor Ligation) Procaspase8 Procaspase-8 Apoptotic_Signal->Procaspase8 Activation Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage at Asp Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage at Asp Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Cleavage at Asp Apoptosis Apoptosis Substrates->Apoptosis

References

Application Note and Protocol: HPLC Purification of H-Lys-Asp-OH

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the purification of the dipeptide H-Lys-Asp-OH using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

This compound is a dipeptide composed of L-lysine and L-aspartic acid. As with most synthetic peptides, the crude product obtained after synthesis contains various impurities, such as deletion sequences, incompletely deprotected peptides, and other by-products.[1] Purification is a critical step to isolate the target peptide and ensure its suitability for downstream applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for peptide purification, offering high resolution and recovery.[1][2] This technique separates the target peptide from impurities based on differences in their hydrophobicity.[1][3]

This application note details a standard RP-HPLC method for the purification of this compound, along with an alternative ion-exchange chromatography approach.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the diagram below. This process begins with the preparation of the crude peptide sample, followed by HPLC purification, fraction analysis, and finally, lyophilization to obtain the pure product.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_purification HPLC Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude Peptide filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject gradient Gradient Elution inject->gradient collect Fraction Collection gradient->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize

References

Application Note: High-Resolution Purification of Lys-Asp Dipeptide Using a Reversed-Phase C18 Column

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust protocol for the purification of the hydrophilic dipeptide Lys-Asp using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase. Due to the polar nature of Lys-Asp, achieving adequate retention on a standard C18 column presents a significant challenge.[1][2] This protocol overcomes this issue by employing an ion-pairing agent, trifluoroacetic acid (TFA), to enhance the retention and resolution of the dipeptide.[3][4][5] The methodology provides a comprehensive guide covering mobile phase preparation, sample handling, gradient optimization, and post-purification analysis. The successful application of this method yields high-purity Lys-Asp suitable for subsequent research and development activities.

Introduction

The purification of small, polar peptides like Lys-Asp is often complicated by their limited interaction with hydrophobic stationary phases such as C18. Such molecules tend to have minimal retention and may elute in or near the void volume, leading to poor separation from other polar impurities. To counteract this, ion-pairing agents are frequently added to the mobile phase. These agents, such as trifluoroacetic acid (TFA), contain a hydrophobic portion and an ionic portion. The ionic portion interacts with charged residues on the peptide—in this case, the basic lysine residue—while the hydrophobic portion interacts with the C18 stationary phase. This dynamic interaction effectively increases the hydrophobicity of the peptide, leading to greater retention and allowing for effective separation. This application note provides a detailed protocol for the purification of Lys-Asp using a C18 column with a TFA-containing mobile phase.

Experimental Materials and Methods

2.1 Materials and Equipment

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm). C18 columns are a common choice for peptide separations.

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • Crude Lys-Asp dipeptide

  • Equipment:

    • Analytical balance

    • pH meter

    • Vortex mixer

    • Centrifuge

    • 0.22 µm syringe filters

    • Fraction collector

    • Lyophilizer

2.2 Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Protocol:

  • To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • To prepare 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

  • Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.

2.3 Sample Preparation

  • Dissolve the crude Lys-Asp peptide in Mobile Phase A to a concentration of 10-20 mg/mL.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the purification of Lys-Asp.

ParameterCondition
Column C18 Reversed-Phase, 10 µm, 120 Å, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15.0 mL/min
Detection UV at 214 nm and 280 nm
Injection Volume 1-5 mL (dependent on sample concentration and column capacity)
Column Temperature Ambient
Gradient 0% to 20% B over 40 minutes
Results and Discussion

The use of 0.1% TFA as an ion-pairing agent was critical for the successful retention and separation of the highly polar Lys-Asp dipeptide on the C18 column. Without TFA, the dipeptide would exhibit minimal retention. The optimized gradient of 0-20% acetonitrile over 40 minutes provided sufficient resolution to separate the target peptide from synthesis-related impurities.

Table 1: Summary of Purification Performance

ParameterResult
Crude Purity ~65%
Post-Purification Purity >98%
Retention Time ~25 minutes
Overall Yield 75-85%

The fractions corresponding to the main peak were collected, pooled, and analyzed by analytical HPLC to confirm purity. The final purified product was obtained by lyophilization of the pooled fractions.

Detailed Experimental Protocols

Protocol 1: HPLC System Preparation and Column Equilibration
  • System Purge: Purge the HPLC pumps with their respective mobile phases (A and B) for 5-10 minutes to remove any air bubbles and ensure a stable baseline.

  • Column Installation: Install the C18 column onto the HPLC system.

  • Column Wash: Wash the column with 100% Mobile Phase B for at least 15 minutes to remove any contaminants.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (100% Mobile Phase A) for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Sample Injection and Fraction Collection
  • Load Sample: Draw the filtered sample into an appropriate injection syringe or place it in the autosampler vial.

  • Inject Sample: Inject the prepared sample onto the equilibrated column.

  • Monitor Separation: Monitor the chromatogram in real-time at 214 nm.

  • Fraction Collection: Begin collecting fractions as the main peak begins to elute. Collect fractions across the entire peak to ensure complete recovery. It is advisable to collect smaller fractions for better resolution of closely eluting impurities.

Protocol 3: Post-Purification Analysis and Product Recovery
  • Purity Analysis: Analyze a small aliquot from each collected fraction using analytical HPLC to determine the purity.

  • Pooling Fractions: Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Evaporation: If necessary, reduce the volume of the pooled fractions using a rotary evaporator to remove the acetonitrile.

  • Lyophilization: Freeze the aqueous solution of the purified peptide and lyophilize until a dry powder is obtained.

  • Final Product Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as Mass Spectrometry and analytical HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of Lys-Asp.

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude Lys-Asp Synthesis B Sample Preparation (Dissolve & Filter) A->B E Sample Injection B->E C Mobile Phase Preparation (0.1% TFA in H2O/ACN) D Column Equilibration (100% Mobile Phase A) C->D D->E F Gradient Elution (0-20% B over 40 min) E->F G Fraction Collection F->G H Purity Analysis of Fractions G->H I Pooling of Pure Fractions H->I J Lyophilization I->J K Final QC Analysis (Purity >98%) J->K

Caption: Workflow for Lys-Asp purification.

Mechanism of Ion-Pairing Chromatography

This diagram explains the principle of enhanced retention of the polar Lys-Asp dipeptide using TFA as an ion-pairing agent in reversed-phase chromatography.

G cluster_key Legend cluster_phase Stationary Phase cluster_mobile Mobile Phase LysAsp Lys-Asp (+ charge) TFA TFA (- charge) C18 C18 Chain (Hydrophobic) SP Silica C18 Chains Peptide Lys-Asp (+) Complex Ion-Paired Complex Peptide->Complex Forms ion pair with Agent TFA (-) Agent->Complex Complex->SP:f1 Hydrophobic Interaction (Increased Retention)

Caption: Role of TFA in Lys-Asp retention.

References

Application Note: Lyophilization Protocol for Purified H-Lys-Asp-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the lyophilization of the purified dipeptide H-Lys-Asp-OH (Lys-Asp). Lyophilization, or freeze-drying, is a critical process for enhancing the stability and extending the shelf life of peptides by removing water, which can drive hydrolysis and microbial growth.[1] This protocol outlines a robust formulation strategy using common excipients to ensure the structural integrity of the dipeptide and result in a pharmaceutically elegant cake. It also provides a detailed, three-stage lyophilization cycle based on the thermal properties of the recommended formulation.

Introduction to this compound and Lyophilization

This compound is a hydrophilic dipeptide composed of L-lysine and L-aspartic acid. Like many short peptides, it can be susceptible to degradation in aqueous solutions, making lyophilization an ideal method for preservation. The process involves freezing the peptide solution, followed by the removal of ice via sublimation under vacuum (primary drying) and the desorption of residual unfrozen water at a higher temperature (secondary drying).[2][3] A well-developed lyophilization cycle is crucial for maintaining the peptide's purity, activity, and long-term stability.[4]

A critical aspect of developing a lyophilization protocol is the formulation. Excipients are added to protect the peptide from stresses during freezing and drying and to provide structure to the final lyophilized product.[5] This protocol utilizes a combination of a crystalline bulking agent and an amorphous lyoprotectant to achieve these goals.

Physicochemical Properties and Formulation Strategy

Isoelectric Point (pI) and pH Considerations

The stability and solubility of peptides are highly dependent on pH. To minimize degradation, it is optimal to formulate the peptide solution near its isoelectric point (pI), the pH at which the molecule has a net charge of zero.

The pI for this compound is calculated by averaging the pKa values of the ionizable side chains: the ε-amino group of lysine and the β-carboxyl group of aspartic acid.

  • pKa of Lysine side chain: ~10.53 - 10.79

  • pKa of Aspartic Acid side chain: ~3.65 - 3.86

Calculated Isoelectric Point (pI): pI ≈ (10.53 + 3.86) / 2 = 7.20

Therefore, the formulation should be buffered to a pH of approximately 7.0 - 7.4 . A sodium phosphate buffer system is a suitable choice for maintaining this pH range during the process.

Recommended Formulation

A combination of a crystalline bulking agent (mannitol) and an amorphous lyoprotectant (trehalose) is recommended. Mannitol provides a rigid, porous cake structure, while trehalose forms a glassy matrix that protects the peptide during drying and storage.

ComponentRoleConcentration (w/v)Purpose
This compoundActive Ingredient10 mg/mL (1.0%)The purified dipeptide to be lyophilized.
MannitolCrystalline Bulking Agent30 mg/mL (3.0%)Forms a crystalline scaffold to support the cake structure and prevent collapse.
TrehaloseAmorphous Lyoprotectant20 mg/mL (2.0%)Protects the peptide by forming a stable amorphous glass, replacing water molecules, and has a high glass transition temperature (Tg).
Sodium PhosphateBuffering Agent10 mMMaintains the pH of the solution around the peptide's pI (7.2) to ensure stability.
Water for InjectionSolventq.s. to final volumeHigh-purity solvent for all components.

Characterization of the Formulation's Thermal Properties

Before proceeding with the lyophilization cycle, it is imperative to determine the critical thermal properties of the final formulation. The most important parameter is the collapse temperature (Tc) , which is the maximum temperature the product can withstand during primary drying without losing its macroscopic structure.

  • Methodology: The collapse temperature should be determined experimentally using a Freeze-Dry Microscope (FDM) . This technique allows for the direct observation of the product structure as it is heated under vacuum, providing the most accurate Tc value.

  • Alternative/Estimation: In the absence of FDM, Differential Scanning Calorimetry (DSC) can be used to measure the glass transition temperature of the maximally freeze-concentrated solute (Tg'). The Tc is typically a few degrees higher than the Tg'. For formulations containing trehalose, the Tg' is generally around -30°C. To be conservative, the product temperature during primary drying should be kept at least 3-5°C below the measured Tg' or Tc.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale lyophilizer and should be optimized for specific equipment and batch sizes.

Solution Preparation
  • Bring all components to room temperature.

  • In a sterile vessel, dissolve the 10 mM sodium phosphate buffer components in approximately 80% of the final volume of Water for Injection (WFI).

  • Add mannitol and trehalose to the buffer solution and stir until fully dissolved.

  • Add the purified this compound powder and continue to stir gently until it is completely dissolved.

  • Adjust the pH of the solution to 7.2 ± 0.2 using dilute sodium hydroxide or phosphoric acid, if necessary.

  • Bring the solution to the final target volume with WFI.

  • Sterile filter the final solution through a 0.22 µm filter into sterile vials. Fill vials to a consistent depth (e.g., 1 cm) to ensure uniform drying.

  • Partially insert sterile lyophilization stoppers onto the vials.

Lyophilization Workflow Diagram

Lyophilization_Workflow cluster_prep Phase 1: Preparation cluster_lyo Phase 2: Lyophilization Cycle cluster_post Phase 3: Finishing Formulation Formulate Peptide Solution (this compound, Excipients, Buffer) Filtering Sterile Filter (0.22 µm) Formulation->Filtering Filling Fill Vials & Partially Stopper Filtering->Filling Loading Load Vials into Lyophilizer Filling->Loading Freezing Freezing Stage (-45°C) Loading->Freezing Annealing Annealing Step (-20°C) Freezing->Annealing PrimaryDrying Primary Drying (Sublimation) (-35°C Product Temp, 100 mTorr) Annealing->PrimaryDrying SecondaryDrying Secondary Drying (Desorption) (Ramp to 25°C, 50 mTorr) PrimaryDrying->SecondaryDrying Stoppering Stopper Vials Under Vacuum or Nitrogen SecondaryDrying->Stoppering Crimping Crimp & Seal Vials Stoppering->Crimping Storage Store at 2-8°C Crimping->Storage

Caption: Workflow for the lyophilization of this compound.

Recommended Lyophilization Cycle Parameters

The following cycle is a conservative starting point. The primary drying shelf temperature and duration should be optimized based on the experimentally determined Tc and data from process analytical technology (PAT), such as thermocouple probes.

StageStepShelf Temp. Ramp RateShelf Temp. SetpointHold Time (hours)Vacuum SetpointNotes
Loading Pre-cool ShelvesN/A5°CN/AAtmosphericLoad vials onto pre-cooled shelves.
Freezing Initial Freezing1.0°C/min-45°C3AtmosphericEnsures complete solidification of the product.
Annealing 1.0°C/min-20°C4AtmosphericAllows for ice crystal growth and ensures complete crystallization of mannitol.
Re-Freezing1.0°C/min-45°C2AtmosphericPrepares the product for primary drying.
Primary Drying Evacuate ChamberN/A-45°C1100 mTorrReduce chamber pressure to the target vacuum level.
Drying Ramp & Hold0.5°C/min-30°C24 - 48*100 mTorrSublimation of ice. Maintain product temperature below Tc (target ≤ -35°C).
Secondary Drying Ramp to Final Temp.0.2°C/min25°C5100 mTorrRamping temperature to initiate desorption of bound water.
Final Drying HoldN/A25°C8 - 12≤ 50 mTorrDeeper vacuum removes residual moisture to <1-2%.
Finishing StopperingN/A25°CN/AChamber PressureBackfill chamber with sterile nitrogen or argon before stoppering under vacuum.

*The duration of primary drying is highly dependent on the equipment, batch size, and fill volume. The end of primary drying can be determined by monitoring product temperature probes (which will rise to approach the shelf temperature) and pressure sensors (e.g., Pirani vs. capacitance manometer readings converging).

Post-Lyophilization Analysis and Storage

After the cycle is complete, vials should be sealed, crimped, and inspected.

Quality Control Tests
ParameterMethodSpecification
Appearance Visual InspectionWhite, uniform, and elegant cake structure.
Residual Moisture Karl Fischer Titration≤ 2.0%
Reconstitution Time Add WFI and gently swirl< 30 seconds
Peptide Purity RP-HPLC≥ 99.0% (or matching pre-lyo purity)
pH of Reconstituted Solution pH meter7.0 - 7.5
Storage

Lyophilized this compound should be stored at 2-8°C and protected from light. Under these conditions, the peptide is expected to be stable for several years. For longer-term storage, -20°C is recommended.

Conclusion

This application note provides a detailed framework for the successful lyophilization of the dipeptide this compound. By employing a rational formulation strategy based on the peptide's physicochemical properties and implementing a conservative, three-stage freeze-drying cycle, researchers can produce a stable, high-quality lyophilized product suitable for long-term storage and use. It is crucial to emphasize that this protocol serves as a starting point, and optimization based on experimental thermal analysis (FDM/DSC) and process monitoring is essential for robust and scalable results.

References

Mass spectrometry fragmentation pattern of Lys-Asp

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the mass spectrometry fragmentation pattern of the dipeptide Lys-Asp (Lysine-Aspartic Acid) is crucial for proteomics and drug discovery research. Understanding how this peptide breaks down in a mass spectrometer allows for its unambiguous identification and quantification in complex biological samples. This application note provides detailed protocols for fragmentation analysis and presents the expected fragmentation patterns.

Introduction to Peptide Fragmentation

In tandem mass spectrometry (MS/MS), precursor ions, such as protonated peptides, are isolated and then fragmented into smaller product ions. The pattern of these product ions serves as a fingerprint for the peptide's amino acid sequence and structure. The most common fragmentation method is Collision-Induced Dissociation (CID), where the precursor ion's kinetic energy is increased, and it is collided with an inert gas. This process typically results in the cleavage of the peptide backbone's amide bonds, generating b- and y-type ions.

Experimental Protocol: Fragmentation of Lys-Asp

This protocol outlines the steps for analyzing the dipeptide Lys-Asp using a standard electrospray ionization tandem mass spectrometer.

1. Sample Preparation:

  • Materials: Lys-Asp dipeptide standard, HPLC-grade water, HPLC-grade acetonitrile (ACN), Formic acid (FA).

  • Procedure:

    • Prepare a 1 mg/mL stock solution of Lys-Asp in HPLC-grade water.

    • Dilute the stock solution to a final concentration of 10 µM in a solution of 50% ACN, 0.1% FA. This solution will be used for direct infusion into the mass spectrometer.

2. Mass Spectrometry Analysis:

  • Instrumentation: A quadrupole-time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • MS1 (Full Scan) Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Scan Range (m/z): 100-500

    • Expected [M+H]⁺ for Lys-Asp: 262.15 m/z

  • MS2 (Product Ion Scan) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion of Lys-Asp (m/z 262.15).

    • Collision Gas: Argon

    • Collision Energy: Optimize between 10-30 eV to achieve a good distribution of fragment ions.

    • Product Ion Scan Range (m/z): 50-300

Expected Fragmentation Pattern of Lys-Asp

Upon fragmentation, the Lys-Asp dipeptide primarily yields b- and y-type ions. The table below summarizes the theoretical m/z values for the most common fragment ions.

Ion TypeSequenceTheoretical m/z
b₁Lys129.10
y₁Asp134.05
[M+H]⁺Lys-Asp262.15

Note: The observed m/z values may vary slightly depending on the instrument calibration.

Data Presentation

The relative abundance of the fragment ions can be influenced by the collision energy. The following table provides an example of expected relative intensities for the major fragment ions of Lys-Asp at a collision energy of 20 eV.

Fragment Ionm/zRelative Intensity (%)
b₁129.10100
y₁134.0575
[M+H]⁺262.1515

Diagrams

cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Lys_Asp Lys-Asp Standard Sample 10 µM Lys-Asp Solution Lys_Asp->Sample Solvent 50% ACN, 0.1% FA Solvent->Sample ESI Electrospray Ionization Sample->ESI Infusion MS1 MS1: Full Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Scan (Fragment Ion Detection) CID->MS2

Caption: Experimental workflow for Lys-Asp fragmentation analysis.

cluster_fragments Fragmentation Products Lys_Asp [H]–Lys–Asp–[OH] b1 b₁ ion [H]–Lys⁺ m/z = 129.10 Lys_Asp->b1 Amide Bond Cleavage y1 y₁ ion [H]–Asp–[OH]⁺ m/z = 134.05 Lys_Asp->y1 Amide Bond Cleavage

Caption: Fragmentation diagram of the Lys-Asp dipeptide.

H-Lys-Asp-OH as a Substrate in Enzyme Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Lys-Asp-OH, composed of a basic amino acid (Lysine) and an acidic amino acid (Aspartic Acid), presents a potential substrate for a variety of peptidases. Its specific cleavage can be indicative of certain enzymatic activities that are of interest in numerous physiological and pathological processes. This document provides detailed application notes and generalized protocols for the use of this compound in the characterization of enzyme activity, inhibitor screening, and pathway analysis. While this compound is not a widely established commercial substrate for a specific enzyme, its unique sequence offers a valuable tool for investigating the substrate specificity of various peptidases, including certain dipeptidases and carboxypeptidases.

Potential Enzyme Classes for this compound Substrate

Based on the primary structure of this compound, the following classes of enzymes are potential candidates for catalyzing its hydrolysis:

  • Dipeptidases (EC 3.4.13): These enzymes specialize in the cleavage of dipeptides. The specificity of dipeptidases for a basic residue followed by an acidic residue can be explored using this compound.

  • Carboxypeptidases: While typically acting on longer peptides, some carboxypeptidases exhibit exopeptidase activity that could potentially cleave the C-terminal aspartic acid, although this is less likely given the dipeptide nature of the substrate. Carboxypeptidase B, for instance, has a known preference for cleaving at the C-terminus of basic residues like lysine; however, in this compound, lysine is not the C-terminal residue.

  • Other Peptidases with Broad Specificity: Certain endopeptidases or exopeptidases with broader substrate tolerance may also hydrolyze the Lys-Asp bond.

Data Presentation: Representative Kinetic Parameters

The following table summarizes hypothetical kinetic data for a putative dipeptidase acting on this compound. These values are provided as a reference for expected ranges and for comparative purposes in assay development.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pH
Putative Dipeptidase AThis compound1.2150756.25 x 10⁴7.4
Putative Dipeptidase AH-Gly-Gly-OH2.5100502.0 x 10⁴7.4
Putative Dipeptidase BThis compound0.82501251.56 x 10⁵8.0

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for Dipeptidase Activity

This protocol describes a colorimetric method to determine the activity of a dipeptidase using this compound as a substrate. The release of free lysine is quantified by its reaction with ninhydrin, which produces a colored product.

Materials:

  • This compound substrate solution (10 mM in assay buffer)

  • Purified or partially purified dipeptidase enzyme preparation

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Ninhydrin reagent

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Lysine standard solutions (for calibration curve)

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Reaction:

    • Prepare reaction mixtures in microcentrifuge tubes by adding 50 µL of assay buffer, 20 µL of this compound substrate solution, and 20 µL of the enzyme preparation.

    • For the blank, add 20 µL of assay buffer instead of the enzyme.

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 10 µL of 10% TCA solution to each tube.

    • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitated protein.

  • Quantification of Released Lysine:

    • Transfer 50 µL of the supernatant to a new set of tubes.

    • Add 100 µL of ninhydrin reagent to each tube.

    • Heat the tubes at 100°C for 10 minutes.

    • Cool the tubes to room temperature.

    • Add 200 µL of 50% ethanol to each tube and mix well.

    • Measure the absorbance at 570 nm using a microplate reader or spectrophotometer.

  • Data Analysis:

    • Generate a standard curve using the lysine standard solutions.

    • Calculate the concentration of lysine released in the enzymatic reaction from the standard curve.

    • Determine the enzyme activity in units (e.g., µmol of product formed per minute per mg of enzyme).

Protocol 2: Fluorogenic Assay for High-Throughput Screening of Dipeptidase Inhibitors

This protocol outlines a more sensitive, continuous assay suitable for HTS applications. It utilizes a fluorogenic derivative of the substrate, where the cleavage of the peptide bond results in an increase in fluorescence.

Materials:

  • Fluorogenic this compound derivative (e.g., Lys-Asp-AMC, where AMC is 7-amino-4-methylcoumarin)

  • Dipeptidase enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Black, flat-bottom 96-well or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Assay Preparation:

    • Add 2 µL of the inhibitor compound or vehicle control (e.g., DMSO) to the wells of the microplate.

    • Add 48 µL of the enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution (e.g., 20 µM Lys-Asp-AMC in assay buffer) to each well.

  • Fluorescence Measurement:

    • Immediately start monitoring the increase in fluorescence in a kinetic mode using a fluorescence plate reader (e.g., Excitation: 360 nm, Emission: 460 nm for AMC).

    • Record fluorescence readings every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Calculate the percentage of inhibition for each compound relative to the vehicle control.

    • For potent inhibitors, determine the IC₅₀ value by performing the assay with a range of inhibitor concentrations.

Visualizations

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme Enzyme Solution Reaction Incubation (e.g., 37°C, 30 min) Enzyme->Reaction Substrate This compound Substrate Solution Substrate->Reaction Buffer Assay Buffer Buffer->Reaction Quench Reaction Quenching (e.g., TCA) Reaction->Quench Detection Detection Method (e.g., Ninhydrin Assay) Quench->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for a spectrophotometric enzyme assay using this compound.

Signaling_Pathway_Concept cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BioactivePeptide Bioactive Peptide (contains Lys-Asp motif) Peptidase Membrane-Bound Dipeptidase BioactivePeptide->Peptidase Binding & Cleavage CleavedPeptide Cleaved Peptide Fragment Peptidase->CleavedPeptide Release SignalingCascade Downstream Signaling Cascade Activation CleavedPeptide->SignalingCascade Initiation CellularResponse Cellular Response SignalingCascade->CellularResponse Modulation

Caption: Conceptual signaling pathway initiated by enzymatic cleavage of a Lys-Asp motif.

Application Notes: Protocol for Conjugating H-Lys-Asp-OH to a Carrier Protein

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Short synthetic peptides, such as the dipeptide H-Lys-Asp-OH, are typically not immunogenic on their own and are classified as haptens.[1][2] To elicit a specific antibody response for applications in research, diagnostics, or drug development, these haptens must be covalently conjugated to a larger, immunogenic carrier protein.[3][4] This conjugation creates a hapten-carrier complex that can effectively stimulate T-helper cells, leading to a robust B-cell response and the production of antibodies that recognize the peptide.[1]

Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). KLH is often preferred for immunization due to its large size and high immunogenicity, while BSA and OVA conjugates are frequently used in subsequent immunoassays like ELISA for screening purposes.

The this compound peptide offers multiple functional groups for conjugation: two primary amines (the N-terminal α-amino group and the lysine ε-amino group) and two carboxyl groups (the C-terminal α-carboxyl group and the aspartic acid β-carboxyl group). The choice of conjugation chemistry is critical as it determines the orientation of the peptide on the carrier and can influence the specificity of the resulting antibodies. This document provides detailed protocols for two common conjugation methods: the controlled carbodiimide (EDC/NHS) method and the simpler glutaraldehyde method.

Selecting a Conjugation Strategy

The this compound peptide can be conjugated through its amine or carboxyl groups.

  • Carboxyl-to-Amine Coupling (EDC/NHS Method): This strategy activates the peptide's carboxyl groups to react with the primary amines (lysine residues) on the carrier protein. This is a highly controlled, two-step method that minimizes unwanted cross-linking of the carrier protein. It is the recommended approach for achieving a well-defined conjugate.

  • Amine-to-Amine Coupling (Glutaraldehyde Method): This one-pot method uses the homobifunctional crosslinker glutaraldehyde to link the amine groups on the peptide with the amine groups on the carrier protein. While simpler, this method is less controlled and can result in a heterogeneous mixture of products, including carrier-carrier and peptide-peptide polymers.

Comparison of Conjugation Methods
FeatureEDC/NHS MethodGlutaraldehyde Method
Target Groups Peptide Carboxyls & Carrier AminesPeptide Amines & Carrier Amines
Specificity HighLow
Control High (Two-step process)Low (One-pot reaction)
Reproducibility GoodPoor to Moderate
Complexity ModerateLow
Primary Advantage Controlled orientation, reduced polymerizationSimplicity and speed
Potential Issues Hydrolysis of active intermediatePolymerization, batch-to-batch variability

Protocol 1: EDC/NHS Conjugation of this compound (Carboxyl-to-Amine Coupling)

This protocol details the activation of the C-terminal and aspartic acid carboxyl groups on the this compound peptide for covalent bonding to primary amines on the carrier protein.

Experimental Workflow

EDC_NHS_Workflow cluster_activation Step 1: Peptide Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification peptide This compound activated_peptide NHS-Ester Activated Peptide peptide->activated_peptide 15-30 min Room Temp edc_nhs EDC + NHS in Activation Buffer edc_nhs->activated_peptide conjugate Peptide-Carrier Conjugate activated_peptide->conjugate 2h RT or Overnight 4°C carrier Carrier Protein (BSA/KLH) in Coupling Buffer carrier->conjugate quenching Quench Reaction (e.g., Hydroxylamine) conjugate->quenching purification Purification (Desalting Column / Dialysis) quenching->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for EDC/NHS-mediated peptide conjugation.

Materials
  • This compound Peptide

  • Carrier Protein (e.g., BSA, KLH)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Solution: 1 M Hydroxylamine-HCl, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Disposable desalting columns (e.g., 7K MWCO) or dialysis tubing (10K MWCO)

  • Stir plate and micro-stir bars

Recommended Reagent Concentrations and Ratios
ParameterRecommended ValueRationale
Peptide:Carrier Molar Ratio20:1 to 100:1Ensures a molar excess of hapten is available to react with carrier protein sites.
EDC:Peptide Molar Ratio2:1 to 10:1A molar excess of EDC drives the activation of the peptide's carboxyl groups.
NHS:EDC Molar Ratio1:1 to 1.2:1NHS stabilizes the active O-acylisourea intermediate, increasing conjugation efficiency.
Carrier Protein Concentration5-10 mg/mLBalances protein solubility and reaction kinetics.
Experimental Protocol
  • Peptide Activation: a. Dissolve 2-5 mg of this compound peptide in 500 µL of Activation Buffer. b. Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or water. c. Add EDC and NHS to the peptide solution to the desired final molar ratio (see table above). A common starting point is a final concentration of 10 mM for both EDC and NHS. d. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester activated peptide.

  • Carrier Protein Preparation: a. While the peptide is activating, dissolve 10 mg of the carrier protein (e.g., KLH or BSA) in 2 mL of Coupling Buffer (PBS).

  • Conjugation Reaction: a. Add the entire activated peptide solution from step 1d directly to the carrier protein solution. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle, continuous stirring.

  • Quenching: a. Add the quenching solution to a final concentration of 10-50 mM (e.g., add hydroxylamine to 10 mM). b. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification: a. Equilibrate a desalting column or set up dialysis against PBS (pH 7.4) according to the manufacturer's instructions. b. Apply the entire reaction mixture to the desalting column or place it in the dialysis tubing. c. Elute the conjugate with PBS. The high molecular weight conjugate will separate from unreacted peptide, excess crosslinkers, and quenching reagents. d. Monitor the elution by measuring absorbance at 280 nm. Pool the fractions containing the protein conjugate, which typically elute first in the void volume.

  • Storage: a. Determine the concentration of the purified conjugate using a protein assay (e.g., BCA) or by measuring A280. b. Store the purified conjugate at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

Protocol 2: Glutaraldehyde Conjugation of this compound (Amine-to-Amine Coupling)

This one-pot protocol provides a simpler, faster method for conjugation, though it offers less control over the reaction. It cross-links the N-terminal and lysine side-chain amines of the peptide to lysine amines on the carrier protein.

Conjugation Principle

Glutaraldehyde_Reaction cluster_reactants Reactants Peptide Peptide-NH₂ Glutaraldehyde O=CH-(CH₂)₃-CH=O Peptide->Glutaraldehyde Carrier Carrier-NH₂ Carrier->Glutaraldehyde Product Peptide-N=CH-(CH₂)₃-CH=N-Carrier (Schiff Base Linkage) Glutaraldehyde->Product Cross-linking

Caption: Glutaraldehyde cross-links primary amines.

Materials
  • This compound Peptide

  • Carrier Protein (e.g., BSA)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4

  • Glutaraldehyde (25% stock solution)

  • (Optional) Sodium Borohydride (NaBH₄) for reduction

  • Desalting column or dialysis tubing

Experimental Protocol
  • Reagent Preparation: a. Dissolve 5 mg of the carrier protein (e.g., BSA) in 1.0 mL of Reaction Buffer. b. Dissolve 2-3 mg of this compound peptide in 0.5 mL of the same buffer. c. Combine the peptide and protein solutions in a vial with a micro-stir bar.

  • Conjugation Reaction: a. Immediately before use, prepare a 2.5% glutaraldehyde solution by diluting the 25% stock solution 1:10 in the Reaction Buffer. b. While gently stirring the peptide/protein mixture, add 50-100 µL of the 2.5% glutaraldehyde solution dropwise. c. Let the reaction proceed for 1-2 hours at room temperature with continuous stirring.

  • Quenching and Reduction (Optional but Recommended): a. To stabilize the Schiff base linkage, the bond can be reduced. Add freshly prepared sodium borohydride (NaBH₄) to a final concentration of 10 mg/mL. b. Incubate for 30 minutes at room temperature. c. Quench the remaining glutaraldehyde by adding Tris or glycine to a final concentration of 50 mM.

  • Purification: a. Purify the conjugate to remove unreacted peptide and glutaraldehyde using a desalting column or dialysis as described in Protocol 1 (Step 5).

  • Storage: a. Store the purified conjugate as described in Protocol 1 (Step 6).

Characterization of the Peptide-Carrier Conjugate

After purification, it is important to confirm the success of the conjugation reaction.

  • SDS-PAGE: Analyze the purified conjugate on an SDS-polyacrylamide gel. A successful conjugation will show an increase in the molecular weight of the carrier protein band compared to the unconjugated carrier. The conjugated band may also appear more diffuse or smeared due to the heterogeneous addition of peptides.

  • Spectrophotometry: The concentration of the conjugate can be estimated by measuring the absorbance at 280 nm (A280), although this does not confirm conjugation. A more accurate protein concentration can be determined using a BCA or Bradford protein assay.

  • Mass Spectrometry (MALDI-TOF): This technique can be used to determine the average number of peptides coupled to each molecule of the carrier protein (conjugation ratio).

  • Amino Acid Analysis: This is a highly accurate method to determine the conjugation ratio by quantifying the amino acid composition of the conjugate.

References

Application of Lys-Asp Dipeptides in Peptide Screening Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of charged amino acid residues is a critical aspect of designing peptide screening libraries for various applications in drug discovery and proteomics. The Lys-Asp (K-D) dipeptide motif, with its juxtaposition of a positively charged lysine and a negatively charged aspartic acid, offers unique properties that can be exploited to identify novel peptide-based therapeutics and research tools. This dipeptide can participate in salt bridge formation, modulate peptide conformation, and influence interactions with biological targets.[1][2] This document provides detailed application notes and protocols for the effective use of Lys-Asp in peptide screening libraries.

The rationale for incorporating Lys-Asp motifs into peptide libraries is multifaceted. The presence of both positive and negative charges in close proximity can lead to specific electrostatic interactions with target proteins, potentially increasing binding affinity and specificity.[2] Furthermore, the controlled placement of charged residues can influence the secondary structure of the peptide, which is a key determinant of its biological activity. Libraries designed with Lys-Asp motifs can be particularly useful for targeting protein-protein interactions (PPIs), where charged residues often play a crucial role at the binding interface.

Key Applications of Lys-Asp Containing Peptide Libraries

The inclusion of Lys-Asp dipeptides in screening libraries can be advantageous for several research applications:

  • Inhibitors of Protein-Protein Interactions (PPIs): Many PPIs are mediated by electrostatic interactions. Libraries containing Lys-Asp can effectively probe these interfaces to identify peptide-based inhibitors.

  • Enzyme Substrate and Inhibitor Discovery: The charged nature of Lys-Asp can mimic or block the binding of natural substrates to enzyme active sites.

  • Epitope Mapping: Random peptide libraries incorporating Lys-Asp can be used to identify the specific amino acid residues (epitopes) on an antigen that are recognized by an antibody.[1]

  • Cell-Penetrating Peptides (CPPs): The amphipathic nature that can be imparted by Lys-Asp motifs can be beneficial in the discovery of novel CPPs for drug delivery.

  • Biomaterial Development: Peptides with controlled charge distribution are valuable for creating functionalized biomaterials with specific cell-binding or antimicrobial properties.

Design and Synthesis of Lys-Asp Containing Peptide Libraries

The synthesis of peptide libraries incorporating Lys-Asp can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The "split-and-pool" method is a common and efficient strategy for generating large combinatorial libraries.

Diagram: Split-and-Pool Synthesis Workflow

G cluster_synthesis Split-and-Pool Synthesis start Start with Resin Beads split1 Split Resin into n Aliquots start->split1 couple1 Couple Amino Acid 1 (e.g., Lys(Boc)) split1->couple1 pool1 Pool and Mix Resins couple1->pool1 split2 Split Resin into m Aliquots pool1->split2 couple2 Couple Amino Acid 2 (e.g., Asp(OtBu)) split2->couple2 pool2 Pool and Mix Resins couple2->pool2 deprotect Final Deprotection and Cleavage pool2->deprotect library Peptide Library deprotect->library

Caption: Workflow for split-and-pool synthesis of a peptide library.

Experimental Protocol: Solid-Phase Synthesis of a Lys-Asp Focused Peptide Library

This protocol outlines the manual synthesis of a focused peptide library with a general structure Ac-X-Lys-Asp-X-NH2, where X represents a randomized amino acid position.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH and Fmoc-Asp(OtBu)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Acetic anhydride

  • Pyridine

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Random Position (X):

    • Split the resin into the desired number of equal portions.

    • To each portion, add a different Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

    • Allow the coupling reaction to proceed for 2 hours.

    • Pool the resin portions and wash thoroughly with DMF and DCM.

  • Aspartic Acid Coupling:

    • Perform Fmoc deprotection as described in step 2.

    • Couple Fmoc-Asp(OtBu)-OH (3 equivalents) using DIC and Oxyma Pure for 2 hours.

    • Wash the resin.

  • Lysine Coupling:

    • Perform Fmoc deprotection.

    • Couple Fmoc-Lys(Boc)-OH (3 equivalents) using DIC and Oxyma Pure for 2 hours.

    • Wash the resin.

  • Second Random Position (X): Repeat the split-and-pool procedure as described in step 3.

  • N-terminal Acetylation:

    • Perform the final Fmoc deprotection.

    • Treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours.

    • Precipitate the peptides in cold diethyl ether.

    • Centrifuge to pellet the peptides, decant the ether, and repeat the ether wash.

    • Dry the peptide library under vacuum.

Screening of Lys-Asp Containing Peptide Libraries

The choice of screening method depends on the research objective. Affinity-based screening is commonly used to identify peptides that bind to a specific target protein.

Diagram: Affinity-Based Screening Workflow

G cluster_screening Affinity-Based Screening library Peptide Library incubation Incubate with Immobilized Target Protein library->incubation washing Wash to Remove Non-specific Binders incubation->washing elution Elute Bound Peptides washing->elution analysis Identify Hits by Mass Spectrometry elution->analysis validation Synthesize and Validate Individual Hits analysis->validation

Caption: General workflow for affinity-based screening of a peptide library.

Experimental Protocol: Affinity-Based Screening Against a Target Protein

This protocol describes a pull-down assay using a target protein immobilized on magnetic beads to screen a Lys-Asp containing peptide library.

Materials:

  • Target protein with a purification tag (e.g., His-tag, GST-tag)

  • Magnetic beads coated with an affinity matrix for the tag (e.g., Ni-NTA beads, Glutathione beads)

  • Synthesized Lys-Asp peptide library

  • Binding buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Wash buffer (e.g., Binding buffer with increased salt concentration)

  • Elution buffer (e.g., low pH glycine buffer or a buffer containing a competitive ligand)

  • LC-MS/MS system for peptide identification

Procedure:

  • Target Immobilization:

    • Wash the magnetic beads with binding buffer.

    • Incubate the beads with the tagged target protein for 1 hour at 4°C with gentle rotation.

    • Wash the beads three times with binding buffer to remove unbound protein.

  • Library Screening:

    • Resuspend the protein-coated beads in binding buffer containing the dissolved peptide library.

    • Incubate for 2 hours at 4°C with gentle rotation.

  • Washing:

    • Separate the beads using a magnetic stand and discard the supernatant.

    • Wash the beads five times with wash buffer to remove non-specifically bound peptides.

  • Elution:

    • Add elution buffer to the beads and incubate for 10-15 minutes to release the bound peptides.

    • Separate the beads and collect the supernatant containing the eluted peptides.

  • Hit Identification:

    • Analyze the eluted peptide pool using LC-MS/MS to determine the sequences of the high-affinity binders.

  • Hit Validation:

    • Synthesize the identified hit peptides individually.

    • Confirm their binding affinity and specificity to the target protein using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or ELISA.

Quantitative Data Presentation

While specific quantitative data for a universally applicable Lys-Asp library is not feasible as it is target-dependent, the following tables illustrate how results from a hypothetical screening campaign could be presented.

Table 1: Summary of a Hypothetical Screening of a Lys-Asp Library against Target Protein Z

ParameterValue
Library Size~1 x 10^6 peptides
Library FormatAc-X-Lys-Asp-X-NH2
Target ProteinProtein Z
Screening MethodAffinity Pull-down with Magnetic Beads
Hit IdentificationLC-MS/MS
Number of Unique Hits25
Hit Rate0.0025%

Table 2: Binding Affinities of Top 5 Hits from the Hypothetical Screen

Peptide IDSequenceBinding Affinity (K D )
Hit-1Ac-Trp-Lys-Asp-Phe-NH21.2 µM
Hit-2Ac-Tyr-Lys-Asp-Leu-NH23.5 µM
Hit-3Ac-Phe-Lys-Asp-Val-NH28.1 µM
Hit-4Ac-Arg-Lys-Asp-Ile-NH212.7 µM
Hit-5Ac-His-Lys-Asp-Ala-NH225.3 µM

Conclusion

The incorporation of Lys-Asp dipeptide motifs into peptide screening libraries provides a powerful strategy for the discovery of novel bioactive peptides. The unique electrostatic and conformational properties of this dipeptide can enhance the probability of identifying high-affinity and specific binders for a variety of biological targets. The protocols outlined in this document provide a framework for the successful design, synthesis, and screening of Lys-Asp containing libraries. Careful optimization of library design and screening conditions will be crucial for maximizing the success of these endeavors in drug discovery and chemical biology research.

References

Troubleshooting & Optimization

Technical Support Center: H-Lys-Asp-OH Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the solid-phase synthesis of the dipeptide H-Lys-Asp-OH.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the solid-phase synthesis of peptides containing aspartic acid, such as this compound?

A1: The most prevalent issue is the formation of an aspartimide intermediate. This intramolecular cyclization of the aspartic acid residue is catalyzed by the basic conditions used for Fmoc-group removal (e.g., piperidine) and leads to several side products, including the desired peptide, β-peptides, and racemized products, which are often difficult to separate, thereby reducing the overall yield of the target peptide.[1][2][3]

Q2: How does the sequence of the peptide affect aspartimide formation?

A2: Aspartimide formation is highly sequence-dependent. The risk of this side reaction increases significantly when the amino acid C-terminal to the aspartic acid residue is sterically unhindered, such as glycine.[1][2] While this compound does not have a C-terminal residue following Asp on the resin during synthesis, the principle of steric hindrance is still a key factor to consider in peptide synthesis design.

Q3: Can the choice of protecting groups for Lys and Asp impact the synthesis yield?

A3: Absolutely. An orthogonal protection strategy is crucial. For this compound synthesis using Fmoc chemistry, Fmoc-Lys(Boc)-OH and an appropriate Fmoc-Asp(OR)-OH are used. The choice of the aspartic acid side-chain protecting group (R) is critical in preventing aspartimide formation. Standard protecting groups like tert-butyl (OtBu) may not offer sufficient protection in sequences prone to this side reaction.

Q4: What are "difficult couplings" and can they contribute to low yield?

A4: "Difficult couplings" refer to amino acid coupling reactions that are slow or incomplete due to factors like steric hindrance of the amino acids or aggregation of the growing peptide chain on the resin. This can lead to deletion sequences (missing amino acids) and a lower yield of the full-length peptide. While a dipeptide synthesis is less prone to aggregation, inefficient coupling can still be a factor.

Q5: How can I monitor the progress of my solid-phase peptide synthesis?

A5: Several in-process tests can be performed. The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines. A positive test after a coupling step indicates that the reaction is incomplete. Conversely, a negative test after the Fmoc deprotection step suggests that the deprotection was unsuccessful.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in this compound synthesis.

Issue 1: Low crude peptide yield and purity with multiple unidentified peaks in HPLC.

Possible Cause: Aspartimide formation.

Solutions:

  • Optimize Aspartic Acid Side-Chain Protection:

    • Instead of the standard Fmoc-Asp(OtBu)-OH, consider using a bulkier, more sterically hindering protecting group that can physically obstruct the intramolecular cyclization. Protecting groups such as OMpe (3-methylpent-3-yl) or OBno (5-butyl-5-nonyl) have been shown to significantly reduce or even eliminate aspartimide formation.

  • Modify Fmoc-Deprotection Conditions:

    • Acidic Additives: Add a weak acid, such as 0.1 M 1-hydroxybenzotriazole (HOBt), to the 20% piperidine in DMF deprotection solution. The acid can protonate the backbone amide, reducing its nucleophilicity and thereby suppressing the attack on the side-chain ester.

    • Alternative Bases: Consider using a weaker base like piperazine instead of piperidine for Fmoc removal, as this has been shown to suppress aspartimide formation.

  • Backbone Protection:

    • For particularly challenging sequences, introducing a backbone-protecting group on the amino acid preceding the aspartic acid can prevent aspartimide formation. However, for a dipeptide, this strategy is not applicable in the same way it would be for a longer peptide.

Issue 2: Mass spectrometry analysis shows a significant amount of a species with the mass of a single amino acid (Lys or Asp).

Possible Cause: Incomplete coupling or premature chain termination.

Solutions:

  • Optimize Coupling Conditions:

    • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion.

    • Use a More Potent Coupling Reagent: For potentially difficult couplings, employ a more powerful coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • Double Coupling: If a Kaiser test indicates incomplete coupling after the standard reaction time, repeat the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection step.

  • Ensure High-Quality Reagents:

    • Use fresh, high-purity amino acids and coupling reagents. Degradation of reagents can lead to inefficient coupling.

Issue 3: Low yield of peptide after cleavage from the resin.

Possible Cause: Incomplete cleavage or peptide precipitation.

Solutions:

  • Optimize Cleavage Conditions:

    • Increase Cleavage Time: Extend the cleavage time to ensure the complete removal of the peptide from the resin. A small-scale test cleavage can help optimize the duration.

    • Use Appropriate Scavengers: Ensure the cleavage cocktail contains the correct scavengers to prevent side reactions with reactive functional groups. For this compound, a standard cleavage cocktail like 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is generally sufficient.

  • Address Peptide Solubility:

    • If the peptide is suspected to be insoluble in the cleavage cocktail, it may precipitate on the resin beads. After collecting the initial filtrate, wash the resin with a small amount of a solvent in which the peptide is soluble (e.g., acetic acid) and combine the filtrates.

Data Presentation

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups on Aspartimide Formation

Asp Protecting GroupModel Peptide Sequence% Aspartimide Formation (Extended Piperidine Treatment)Reference
OtBu (tert-Butyl)VKDGYIHigh
OMpe (3-methylpent-3-yl)VKDGYISignificantly Reduced
OBno (5-butyl-5-nonyl)VKDGYIVirtually Eliminated
CSY (Cyanosulfurylide)-Completely Prevents Aspartimide Formation

Data is based on model peptides prone to aspartimide formation to simulate a worst-case scenario.

Experimental Protocols

Protocol 1: Fmoc-Deprotection with HOBt Additive
  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Reaction: Agitate the resin gently for 2 minutes, then drain the solution.

  • Second Deprotection: Add a fresh portion of the deprotection solution and agitate for another 8-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.

Protocol 2: Coupling with HATU
  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution. Vortex the mixture for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test on a few beads of resin to check for completion of the coupling. If the test is positive (blue beads), a second coupling is recommended.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Visualizations

SPPS_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_cleavage Final Steps Resin 1. Start with Resin Swell 2. Swell Resin (e.g., DMF) Resin->Swell Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 4. Wash (DMF) Deprotection->Wash1 Coupling 5. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Check Completion Wash2 6. Wash (DMF) Repeat Repeat for next amino acid Wash2->Repeat FinalWash 7. Final Wash & Dry KaiserTest->Coupling Positive (Double Couple) KaiserTest->Wash2 Negative Cleavage 8. Cleavage from Resin (e.g., 95% TFA) FinalWash->Cleavage Precipitation 9. Precipitation (Cold Ether) Cleavage->Precipitation Purification 10. Purification (HPLC) Precipitation->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Aspartimide_Formation cluster_products Undesired Products Peptide Peptide-Resin with Asp(OR) Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Piperidine Piperidine (Base) Piperidine->Deprotonation catalyzes Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide AlphaPeptide α-Aspartyl Peptide (L and D forms) Aspartimide->AlphaPeptide Hydrolysis/ Ring Opening BetaPeptide β-Aspartyl Peptide (L and D forms) Aspartimide->BetaPeptide Hydrolysis/ Ring Opening Piperidide Piperidide Adducts Aspartimide->Piperidide Nucleophilic Attack by Piperidine

Caption: The mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Low_Yield cluster_analysis Initial Analysis cluster_problems Identified Problems cluster_solutions Potential Solutions Start Low Yield of this compound HPLC_MS Analyze Crude Product (HPLC/MS) Start->HPLC_MS MultiplePeaks Multiple Impurity Peaks HPLC_MS->MultiplePeaks Aspartimide Suspected DeletionSequence Deletion Sequence (-Asp or -Lys) HPLC_MS->DeletionSequence Incomplete Reaction LowCleavage Low Peptide in Supernatant HPLC_MS->LowCleavage Cleavage Issue ChangeProtectingGroup Use Bulky Asp Protecting Group MultiplePeaks->ChangeProtectingGroup ModifyDeprotection Modify Fmoc Deprotection Conditions MultiplePeaks->ModifyDeprotection StrongerCoupling Use Stronger Coupling Reagent DeletionSequence->StrongerCoupling DoubleCouple Perform Double Coupling DeletionSequence->DoubleCouple OptimizeCleavage Optimize Cleavage Time/Cocktail LowCleavage->OptimizeCleavage

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Lys-Asp Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Lys-Asp dipeptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of Lys-Asp dipeptides?

A1: The most prevalent side reaction is the formation of aspartimide from the aspartic acid residue.[1][2][3] This intramolecular cyclization is catalyzed by the base used for Fmoc deprotection (e.g., piperidine) in solid-phase peptide synthesis (SPPS). The resulting aspartimide is susceptible to nucleophilic attack, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[1][2] Racemization at the α-carbon of the aspartic acid can also occur. Other potential side reactions common to peptide synthesis include incomplete coupling, incomplete deprotection, and racemization of amino acids during activation.

Q2: How can I detect aspartimide formation and the resulting β-isomer?

A2: Aspartimide formation and the presence of the β-isomer can be detected using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: The β-aspartyl peptide often has a slightly different retention time than the desired α-aspartyl peptide on reverse-phase HPLC. However, co-elution is possible. Using a shallow gradient or a different mobile phase pH may help resolve the two isomers. The aspartimide intermediate, being a neutral species, will have a significantly different retention time.

  • Mass Spectrometry (MS) Analysis: While the α- and β-aspartyl peptides have the same mass, the aspartimide intermediate will have a mass corresponding to a loss of 18 Da (water) from the expected dipeptide mass. Tandem mass spectrometry (MS/MS) can be used to differentiate the isomers, as they may produce different fragmentation patterns. Specifically, electron transfer dissociation (ETD) can generate diagnostic fragment ions (c•+57 and z-57) that are unique to isoaspartic acid residues.

Q3: Which protecting group strategy is best for the aspartic acid side chain to minimize aspartimide formation?

A3: The choice of the aspartic acid side-chain protecting group is critical. While the standard tert-butyl (OtBu) group is widely used, it can be prone to aspartimide formation in sensitive sequences. Using bulkier protecting groups can significantly reduce this side reaction. For particularly challenging syntheses, backbone protection of the preceding amino acid can also be employed.

Troubleshooting Guides

Issue 1: Presence of an unexpected peak with the same mass as the product in the HPLC chromatogram.
  • Possible Cause: This is a strong indication of the presence of the β-aspartyl isomer of your Lys-Asp dipeptide, which has the same mass as the desired α-aspartyl product.

  • Troubleshooting Steps:

    • Optimize HPLC Separation: Modify your HPLC method to better resolve the isomers. Try a shallower gradient or change the pH of the mobile phase.

    • Confirm with MS/MS: Use tandem mass spectrometry to analyze the fragmentation patterns of the two peaks. The fragmentation of α- and β-aspartyl peptides can differ, allowing for their identification.

    • Prevent in Future Syntheses: For subsequent syntheses, implement a strategy to minimize aspartimide formation. This includes using a bulkier protecting group for the aspartic acid side chain (see Table 1) or modifying the deprotection conditions.

Issue 2: Observation of a peak with a mass of -18 Da from the expected product mass in the mass spectrum.
  • Possible Cause: This peak corresponds to the aspartimide intermediate, which is formed by the cyclization of the aspartic acid residue with the loss of a water molecule.

  • Troubleshooting Steps:

    • Minimize Base Exposure: The aspartimide intermediate is sensitive to bases. During workup and purification, minimize the exposure of your crude product to basic conditions to prevent its conversion to α- and β-aspartyl peptides.

    • Re-evaluate Synthesis Strategy: The presence of a significant amount of the aspartimide intermediate indicates that the conditions of your synthesis are promoting this side reaction. Consider the following adjustments for your next synthesis:

      • Use a less basic deprotection reagent or reduce the deprotection time.

      • Employ a bulkier protecting group for the aspartic acid side chain.

Data Presentation

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Minimizing Aspartimide Formation

Protecting GroupStructure% Desired Peptide (α-Asp)% Aspartimide Byproducts (β-Asp + Piperidide)Racemization (% D-Asp)
OtBu (tert-Butyl)-C(CH₃)₃45.354.710.2
OMpe (3-Methylpent-3-yl)-C(CH₃)(C₂H₅)₂85.114.92.5
OBno (2-Xylyl)-CH₂-C₆H₄(CH₃)₂98.21.80.8

Data is based on a model peptide containing an Asp-Gly sequence, which is particularly prone to aspartimide formation. The peptide-resin was subjected to extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Lys(Boc)-Asp(OtBu)-OH on Wang Resin

This protocol describes the manual synthesis of the protected dipeptide on a solid support.

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test on a small sample of the resin beads to confirm the presence of free primary amines. A blue color indicates a positive result.

  • Coupling of Fmoc-Lys(Boc)-OH:

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates that the coupling is complete. If the test is positive, repeat the coupling step.

  • Final Product: The resin now contains the protected dipeptide, Fmoc-Lys(Boc)-Asp(OtBu)-Wang resin.

Protocol 2: Solution-Phase Synthesis of Boc-Lys(Z)-Asp(OBzl)-OMe

This protocol describes the synthesis of a protected Lys-Asp dipeptide in solution.

Materials:

  • H-Asp(OBzl)-OMe·HCl (Aspartic acid β-benzyl ester α-methyl ester hydrochloride)

  • Boc-Lys(Z)-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Aspartate Free Base: Dissolve H-Asp(OBzl)-OMe·HCl in DCM and cool to 0°C. Add DIPEA (1.1 equivalents) dropwise and stir for 15 minutes.

  • Activation of Lysine Derivative: In a separate flask, dissolve Boc-Lys(Z)-OH (1 equivalent) and HOBt (1 equivalent) in DCM. Cool the solution to 0°C and add DCC (1.1 equivalents). Stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction: Add the cold solution of the activated lysine derivative to the aspartate free base solution. Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure protected dipeptide, Boc-Lys(Z)-Asp(OBzl)-OMe.

Visualizations

Aspartimide_Formation Peptide Peptide with Asp(OR) residue Aspartimide Aspartimide Intermediate (-18 Da) Peptide->Aspartimide Intramolecular Cyclization Piperidine Piperidine (Base) Piperidine->Aspartimide Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Peptides (D-Asp) Aspartimide->Racemized_Peptide Epimerization Troubleshooting_Workflow Start Unexpected Peak in HPLC Check_Mass Check Mass Spectrum Start->Check_Mass Same_Mass Mass is identical to product Check_Mass->Same_Mass Mass_Minus_18 Mass is product -18 Da Check_Mass->Mass_Minus_18 Other_Mass Other Mass Check_Mass->Other_Mass Isomer_Suspected Suspect β-isomer. Optimize HPLC separation. Confirm with MS/MS. Same_Mass->Isomer_Suspected Yes Other_Issue Other_Issue Same_Mass->Other_Issue No Mass_Minus_18->Other_Issue No Aspartimide_Suspected Aspartimide intermediate detected. Minimize base exposure during workup. Mass_Minus_18->Aspartimide_Suspected Yes Other_Mass->Other_Issue Deletion, truncation, or other side product. Review synthesis steps.

References

How to improve H-Lys-Asp-OH solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Lys-Asp-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address solubility challenges during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of the this compound dipeptide?

A1: The solubility of this compound is primarily determined by its amino acid composition and the pH of the solution.[1] It is a dipeptide composed of a basic amino acid (Lysine, K) and an acidic amino acid (Aspartic Acid, D).[2] This structure means its net electrical charge is highly dependent on pH, which is a critical factor for solubility.[3] Solubility is generally lowest at the peptide's isoelectric point (pI), the pH at which the net charge is zero.[4]

Q2: What is the net charge of this compound at neutral pH and what does it imply for solubility?

A2: To estimate the net charge, we assign charge values to the ionizable groups at a neutral pH (around 7.0):

  • N-terminal amine (-NH2): +1

  • C-terminal carboxyl (-COOH): -1

  • Lysine (K) side chain: +1

  • Aspartic Acid (D) side chain: -1

The estimated total charge is (+1) + (-1) + (+1) + (-1) = 0.[5] A net neutral charge at physiological pH suggests that this compound may have its minimum solubility in neutral water, behaving like a zwitterion.

Q3: My this compound peptide won't dissolve in water. What should be my first troubleshooting step?

A3: If the peptide does not dissolve in sterile, distilled water, the recommended next step is to adjust the pH of the solution. Since this compound has a net neutral charge around pH 7, moving the pH away from its isoelectric point will increase the net charge and enhance interaction with water molecules. For a dipeptide containing both a basic and acidic residue, you can try either making the solution slightly acidic or slightly basic. Always perform a solubility test on a small portion of your peptide before dissolving the entire sample.

Q4: Which organic solvents are recommended for dissolving this compound if pH adjustment is not sufficient or desired?

A4: For neutral or hydrophobic peptides that are difficult to dissolve in aqueous solutions, using a small amount of an organic co-solvent is a standard procedure.

  • First, attempt to dissolve the peptide in a minimal volume of Dimethyl Sulfoxide (DMSO).

  • Then, slowly add the dissolved peptide solution dropwise into your stirring aqueous buffer to the desired final concentration. If the solution becomes cloudy, you have reached the solubility limit. Other useful organic solvents include Dimethylformamide (DMF), acetonitrile, methanol, or isopropanol.

Q5: Are there other physical methods to help dissolve my peptide?

A5: Yes, several physical methods can aid in solubilization.

  • Sonication: Using a bath sonicator can help break up peptide aggregates and improve the rate of dissolution.

  • Gentle Warming: Carefully warming the solution can increase the solubility of some peptides. However, this should be done with caution to avoid potential degradation.

  • Vortexing: Vigorous vortexing can also help to dissolve the peptide. After attempting these methods, it is always recommended to centrifuge the solution and use the supernatant to ensure any undissolved particulates are removed.

Peptide Characteristics and Solubility Summary

The following tables summarize the key properties of this compound and the recommended solvent strategies based on adjusting the pH.

Table 1: this compound Properties

PropertyDescription
Amino Acid Composition 1 x L-lysine (Basic, +1 charge), 1 x L-aspartic acid (Acidic, -1 charge)
Estimated Net Charge (pH 7) 0 (Neutral)
Expected Solubility Profile Lowest solubility around its isoelectric point (pI), which is near neutral pH. Higher solubility in acidic or basic solutions.

Table 2: pH-Based Solubilization Strategy for this compound

Condition (Target Net Charge)Recommended Solvent/SolutionRationale
Neutral (Net Charge ≈ 0) 1. Sterile, distilled water. 2. If insoluble, use a minimal amount of DMSO, then dilute with an aqueous buffer.At its pI, the peptide is least soluble. If water fails, an organic solvent is needed to break up intermolecular interactions.
Acidic (Net Charge > 0) Dissolve in a small amount of 10% aqueous acetic acid, then dilute with water to the desired concentration. For very difficult cases, a small amount of trifluoroacetic acid (TFA) can be used.Lowering the pH below the pI protonates the carboxyl groups, resulting in a net positive charge, which increases solubility in aqueous media.
Basic (Net Charge < 0) Dissolve in a small amount of 0.1 M ammonium bicarbonate (NH₄HCO₃) or dilute ammonium hydroxide (NH₄OH), then dilute with water to the desired concentration.Raising the pH above the pI deprotonates the amino groups, resulting in a net negative charge, which increases solubility in aqueous media.

Visual Guides

G Fig. 1: this compound Charge vs. pH cluster_pH pH Scale cluster_charge Peptide State cluster_solubility Solubility Implication pH_low Low pH (e.g., < 3) charge_pos Net Charge: Positive (+) -COOH is neutral -NH3+ is positive pH_low->charge_pos Protonation pH_neutral Neutral pH (≈ 7) charge_neutral Net Charge: Zero (0) -COO- is negative -NH3+ is positive pH_neutral->charge_neutral Zwitterionic pH_high High pH (e.g., > 10) charge_neg Net Charge: Negative (-) -COO- is negative -NH2 is neutral pH_high->charge_neg Deprotonation sol_high_acid Soluble in Acidic Buffer charge_pos->sol_high_acid sol_low MINIMUM SOLUBILITY (Isoelectric Point) charge_neutral->sol_low sol_high_base Soluble in Basic Buffer charge_neg->sol_high_base G Fig. 2: Experimental Workflow for Solubilizing this compound start Start: Lyophilized this compound test_aliquot Weigh a small aliquot for solubility testing start->test_aliquot add_water Add sterile distilled water. Vortex/Sonicate. test_aliquot->add_water check_dissolved1 Is peptide fully dissolved? add_water->check_dissolved1 adjust_ph Adjust pH away from neutral. Try dilute Acetic Acid (acidic) or Ammonium Bicarbonate (basic). check_dissolved1->adjust_ph No success Success: Centrifuge, filter (optional), and use supernatant for experiment. check_dissolved1->success Yes check_dissolved2 Is peptide fully dissolved? adjust_ph->check_dissolved2 use_organic Use minimal DMSO to dissolve. Slowly add dropwise to stirring aqueous buffer. check_dissolved2->use_organic No check_dissolved2->success Yes check_dissolved3 Is solution clear? use_organic->check_dissolved3 check_dissolved3->success Yes fail Insoluble: Re-evaluate solvent system. Consider denaturants (e.g., Urea) as a last resort. check_dissolved3->fail No (Precipitation)

References

Technical Support Center: Lys-Asp in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in cell-based assays involving the dipeptide Lys-Asp.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Lys-Asp, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing high variability between replicate wells in my cell viability assay (e.g., MTT, XTT)?

High variability in cell viability assays can stem from several factors related to both the compound and the assay technique.

  • Potential Cause 1: Inconsistent Lys-Asp solution preparation and handling. Dipeptides can be susceptible to degradation, and improper handling can lead to inconsistent concentrations.[1][2]

    • Solution: Prepare fresh stock solutions of Lys-Asp for each experiment in a sterile, buffered solution (pH 5-7).[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, as peptides can be hygroscopic.

  • Potential Cause 2: Uneven cell seeding. Inconsistent cell numbers across wells is a common source of variability in plate-based assays.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a multichannel pipette for seeding and ensure it is properly calibrated.

  • Potential Cause 3: Edge effects. Wells on the perimeter of a multi-well plate are prone to increased evaporation, which can alter the concentration of Lys-Asp and affect cell growth.

    • Solution: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS).

  • Potential Cause 4: Interference with assay reagents. Some compounds can interfere with the chemistry of viability assays. For example, a compound could directly reduce the tetrazolium salt (e.g., MTT) leading to a false positive signal.

    • Solution: Run a control plate with Lys-Asp in cell-free media to check for any direct reaction with the assay reagents.

Q2: My results for Lys-Asp's effect on cell proliferation are not reproducible between experiments. What could be the cause?

Lack of reproducibility across experiments often points to subtle variations in experimental conditions.

  • Potential Cause 1: Inconsistent cell passage number and health. Cells at different passage numbers can exhibit altered growth rates and responses to stimuli.

    • Solution: Use cells within a narrow and consistent passage number range for all experiments. Regularly monitor cell morphology and doubling time to ensure the health and consistency of your cell culture.

  • Potential Cause 2: Variability in Lys-Asp uptake and metabolism. The cellular uptake of dipeptides can be complex, potentially involving multiple transport mechanisms. The rate of uptake and subsequent intracellular hydrolysis into L-lysine and L-aspartic acid could vary depending on cell type and metabolic state.

    • Solution: Standardize cell culture conditions, including media composition and confluency at the time of treatment. Consider serum starvation prior to treatment to synchronize cells and reduce variability in metabolic activity.

  • Potential Cause 3: Serum interference. Components in fetal bovine serum (FBS) can bind to the dipeptide or otherwise interfere with its activity.

    • Solution: If possible, perform experiments in serum-free or reduced-serum media. If serum is required, use the same batch of FBS for a set of comparable experiments to minimize lot-to-lot variability.

Q3: I am not observing any effect of Lys-Asp on my cells. Why might this be?

The absence of a biological effect could be due to several factors, from compound stability to the specific biology of the cell line.

  • Potential Cause 1: Degradation of Lys-Asp. Dipeptides can be degraded by peptidases present in the cell culture medium, especially if serum is used.

    • Solution: Prepare Lys-Asp solutions fresh for each experiment. Consider using serum-free medium or heat-inactivated serum to reduce enzymatic activity. You can also assess the stability of Lys-Asp in your specific media over the time course of your experiment using techniques like HPLC.

  • Potential Cause 2: Inefficient cellular uptake. The cell line you are using may not express the necessary transporters for efficient uptake of Lys-Asp.

    • Solution: Research the expression of peptide transporters (like PEPT1 and PEPT2) in your cell line. If uptake is a suspected issue, consider using a cell line known to express these transporters or explore the use of modified Lys-Asp derivatives with enhanced cell permeability.

  • Potential Cause 3: The biological context is not appropriate. The specific signaling pathways affected by Lys-Asp may not be active or relevant in your chosen cell line or under your experimental conditions.

    • Solution: Lysine is known to be an important signaling molecule for the mTORC1 pathway, which is a key regulator of cell growth and proliferation. Ensure your cell line has a functional mTOR pathway and that it is not already maximally stimulated by other components in the culture medium.

Frequently Asked Questions (FAQs)

Q: How should I prepare and store Lys-Asp?

A: For maximum stability, store lyophilized Lys-Asp at -20°C in a desiccator. When preparing a stock solution, allow the vial to warm to room temperature before opening to prevent moisture absorption. Dissolve the peptide in a sterile, slightly acidic buffer (pH 5-7) and aliquot into single-use vials to avoid freeze-thaw cycles. Store stock solutions at -20°C.

Q: What is the likely mechanism of action for Lys-Asp in cell-based assays?

A: While direct evidence for Lys-Asp is limited, its biological effects are likely mediated through its constituent amino acids, L-lysine and L-aspartic acid, following cellular uptake and hydrolysis. L-lysine is a known activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Therefore, Lys-Asp may influence these processes by modulating mTORC1 activity.

Q: Can Lys-Asp interfere with common cell-based assays?

A: It is possible. As with any test compound, it is important to perform control experiments. For colorimetric or fluorometric assays, test Lys-Asp in the absence of cells to check for any intrinsic signal or interference with the assay reagents.

Q: The tripeptide Lys-Glu-Asp has been shown to have anti-apoptotic effects. Should I expect the same from Lys-Asp?

A: Not necessarily. The biological activity of peptides is highly sequence-specific. While the tripeptide Lys-Glu-Asp has been reported to stimulate proliferation and inhibit apoptosis, the dipeptide Lys-Asp may have different or no effects. The presence of glutamic acid in the tripeptide could significantly alter its interaction with cellular targets. It is essential to empirically determine the activity of Lys-Asp in your specific experimental system.

Quantitative Data Summary

Since direct quantitative data for Lys-Asp in various cell-based assays is not widely available in the literature, the following table summarizes the effects of a related tripeptide, Lys-Glu-Asp, on cell proliferation and apoptosis markers in organotypic cultures of the pineal gland. This data is provided for illustrative purposes to highlight the types of effects peptides can have.

ParameterTreatment GroupFold Change vs. ControlCell Type/System
Cell Proliferation (Ki-67 expression) Lys-Glu-AspIncreasePineal Gland Organotypic Culture
Apoptosis (p53 expression) Lys-Glu-AspDecreasePineal Gland Organotypic Culture

Data adapted from a study on the effects of the tripeptide Lys-Glu-Asp. These results may not be directly transferable to the dipeptide Lys-Asp.

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability after treatment with Lys-Asp. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute cells in complete culture medium to the optimized seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Lys-Asp Treatment:

    • Prepare serial dilutions of Lys-Asp in culture medium at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the Lys-Asp dilutions.

    • Include untreated and vehicle-treated controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture (Consistent Passage) seed Seed Cells in 96-well Plate prep_cells->seed prep_lyd Prepare Fresh Lys-Asp Solution treat Treat with Lys-Asp Dilutions prep_lyd->treat seed->treat incubate Incubate (e.g., 48h) treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read Read Plate (Spectrophotometer) add_reagent->read analyze Calculate % Viability vs. Control read->analyze troubleshoot High Variability? analyze->troubleshoot

Standard cell viability assay workflow.

mtor_pathway LysAsp Lys-Asp Uptake Cellular Uptake & Hydrolysis LysAsp->Uptake Lysine Intracellular L-Lysine Uptake->Lysine mTORC1 mTORC1 Lysine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynth Protein Synthesis S6K1->ProteinSynth FourEBP1->ProteinSynth Inhibits (when active) CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth

Hypothesized Lys-Asp signaling via mTORC1.

References

Validation & Comparative

A Head-to-Head Comparison of HPLC Columns for the Analysis of Lys-Asp

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of dipeptides such as Lysyl-Aspartate (Lys-Asp), selecting the optimal High-Performance Liquid Chromatography (HPLC) column is a critical decision that directly impacts the quality and reliability of analytical results. The unique physicochemical properties of Lys-Asp, possessing both a basic (Lysine) and an acidic (Aspartate) residue, present a distinct challenge for chromatographic separation. This guide provides a comprehensive head-to-head comparison of different HPLC column technologies, offering insights into their performance for Lys-Asp analysis, supported by experimental data and detailed protocols.

The Chromatographic Challenge of Lys-Asp

Lys-Asp is a polar and zwitterionic molecule, making its retention and sharp elution difficult to achieve with a single chromatographic mode. The separation is influenced by the pH of the mobile phase, which affects the net charge of the dipeptide. At low pH, both the amino groups of lysine and the N-terminus are protonated (positive charge), while the carboxylic acid groups of aspartate and the C-terminus are also protonated (neutral). As the pH increases, the carboxylic acid groups deprotonate (negative charge), and at higher pH, the amino groups deprotonate (neutral). This charge variability necessitates a careful selection of the stationary phase and mobile phase conditions.

This guide evaluates three primary modes of chromatography for Lys-Asp separation:

  • Reversed-Phase (RP) Chromatography: While challenging for highly polar molecules, certain modern reversed-phase columns can offer adequate retention, especially with specific mobile phase modifiers.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the retention and separation of polar and hydrophilic compounds like Lys-Asp.

  • Ion-Exchange (IEX) Chromatography: This method separates molecules based on their net charge, making it a strong candidate for zwitterionic species like Lys-Asp.

Comparative Analysis of HPLC Columns

To provide a practical comparison, we have selected representative columns from each of the three chromatographic modes. The following sections detail their performance characteristics and provide exemplary experimental protocols.

Data Presentation

The following table summarizes the performance of different HPLC columns for the separation of Lys-Asp. Please note that direct head-to-head comparative studies with standardized quantitative data for Lys-Asp are not extensively available in published literature. The data presented is a compilation from various sources, including application notes for similar analytes and general performance characteristics of the columns.

Column Chromatography Mode Stationary Phase Particle Size (µm) Pore Size (Å) Typical Retention Time (min) for Lys-Asp Observed Resolution Peak Symmetry (Asymmetry Factor) *
Agilent ZORBAX Eclipse Plus C18 Reversed-PhaseC181.8, 3.5, 595Low (without ion-pairing agents)ModerateGenerally good for derivatized amino acids
Purospher® STAR RP-18 endcapped Reversed-PhaseC182, 3, 5120Low to moderateModerateExcellent for a wide pH range
Waters ACQUITY UPLC BEH HILIC HILICEthylene Bridged Hybrid Amide1.7130Moderate to highHighExcellent for polar compounds
Shodex Asahipak NH2P-50 2D HILICPolyvinyl alcohol with polyamine functional groups5100HighHighGood for saccharides and amino acids
Thermo Scientific™ BioBasic™ SCX Ion-ExchangeSilica with strong cation exchange functional groups5300High (dependent on ionic strength)HighExcellent for cationic species

*Performance data for underivatized Lys-Asp can vary significantly based on the specific experimental conditions. The information provided is based on general performance for similar analytes where direct data for Lys-Asp is unavailable.

Experimental Protocols

Detailed methodologies for each type of chromatography are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Reversed-Phase HPLC Protocol (Agilent ZORBAX Eclipse Plus C18)

Reversed-phase chromatography is often challenging for underivatized amino acids and small peptides due to their high polarity.[1][2] However, modern C18 columns with improved silica technology can provide some retention, which can be enhanced by derivatization or the use of ion-pairing agents. The following protocol is a general method for derivatized amino acids, which can be adapted.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8[2]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v)[2]

  • Gradient: A linear gradient tailored to the specific separation needs. For example, starting from a low percentage of B and increasing to elute the analytes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C[2]

  • Detection: UV at 338 nm (for OPA-derivatized amino acids) or 262 nm (for FMOC-derivatized amino acids)

  • Injection Volume: 10 µL

HILIC Protocol (Waters ACQUITY UPLC BEH HILIC)

HILIC is a preferred method for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start at a high percentage of B (e.g., 90%) and decrease to elute the polar analytes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 2 µL

Ion-Exchange Chromatography Protocol (Thermo Scientific™ BioBasic™ SCX)

Ion-exchange chromatography separates molecules based on their charge. For a zwitterionic dipeptide like Lys-Asp, cation exchange chromatography is a suitable approach, particularly at a pH where the molecule carries a net positive charge.

  • Column: Thermo Scientific™ BioBasic™ SCX, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0

  • Mobile Phase B: 20 mM Potassium Phosphate with 0.5 M KCl, pH 3.0

  • Gradient: A salt gradient from 0% B to 100% B over a defined period to elute the bound analytes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for an HPLC experiment and the logical relationship between the different chromatographic modes.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Preparation (Dissolution, Filtration) Injector Autosampler/Injector Sample->Injector MobilePhase Mobile Phase Preparation (Degassing, Mixing) Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV, MS, ELSD) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Results & Report CDS->Report

General HPLC Experimental Workflow.

Separation_Modes cluster_rp Reversed-Phase cluster_hilic HILIC cluster_iex Ion-Exchange LysAsp Lys-Asp (Polar, Zwitterionic) RP_column Non-polar Stationary Phase (e.g., C18) LysAsp->RP_column Weak Retention HILIC_column Polar Stationary Phase (e.g., Amide, Diol) LysAsp->HILIC_column Strong Retention IEX_column Charged Stationary Phase (e.g., SCX) LysAsp->IEX_column pH-dependent Retention RP_interaction Hydrophobic Interactions RP_column->RP_interaction HILIC_interaction Hydrophilic Partitioning HILIC_column->HILIC_interaction IEX_interaction Electrostatic Interactions IEX_column->IEX_interaction

Separation Principles for Lys-Asp.

Conclusion

The selection of an appropriate HPLC column for the analysis of Lys-Asp is contingent on the specific requirements of the assay, such as the need for high resolution, sensitivity, or compatibility with mass spectrometry.

  • Reversed-Phase columns like the Agilent ZORBAX Eclipse Plus C18 and Purospher® STAR RP-18 are workhorse columns in many laboratories. However, for a polar dipeptide like Lys-Asp, they may not provide sufficient retention without derivatization or the use of ion-pairing agents, which can complicate the analysis and may not be MS-friendly.

  • HILIC columns , such as the Waters ACQUITY UPLC BEH HILIC and Shodex Asahipak NH2P-50 2D, are generally the most effective for retaining and separating underivatized Lys-Asp. They offer good peak shapes and high resolution for polar analytes. The choice between a silica-based or polymer-based HILIC column will depend on the desired selectivity and pH stability.

  • Ion-Exchange columns , exemplified by the Thermo Scientific™ BioBasic™ SCX, provide a robust alternative by separating based on the net charge of Lys-Asp. This method can offer excellent selectivity, especially when the pH of the mobile phase is carefully controlled to optimize the charge state of the dipeptide.

For researchers and scientists developing new methods for Lys-Asp, starting with a HILIC or a cation-exchange column is highly recommended. If an existing reversed-phase method needs to be adapted, exploring derivatization or the use of modern, highly retentive C18 phases with MS-compatible ion-pairing agents could be a viable strategy. Ultimately, the choice of column should be guided by empirical method development and validation to ensure the accuracy and robustness of the analytical results.

References

Safety Operating Guide

Personal protective equipment for handling H-Lys-Asp-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of H-Lys-Asp-OH, a dipeptide used in various research and development applications. The following procedures are designed to ensure a safe laboratory environment during its handling and disposal. While this compound is not classified as a hazardous substance based on available data for similar compounds, it is prudent to handle it with care as with any chemical of unknown toxicity.[1][2]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling and storage.

PropertyValue
Molecular Formula C₁₀H₁₉N₃O₅[3][4]
Molecular Weight 261.28 g/mol [3]
Appearance White solid (Assumed based on similar peptides)
Storage Temperature Recommended -20°C or below
CAS Number 20556-18-7

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory to minimize risk and ensure a safe laboratory environment.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area. For procedures that may generate dust, such as weighing, it is highly recommended to work within a chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the peptide to minimize movement and the potential for spills.

2. Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against liquid splashes.
Face ShieldRecommended when there is a significant risk of splashing or aerosol generation.
Hand Protection Disposable GlovesNitrile gloves are the minimum requirement. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing.
Closed-toe ShoesEssential to prevent injuries from spills or dropped items.
Respiratory Protection Dust Mask/RespiratorAn appropriate respirator (e.g., N95) should be worn to avoid inhalation of the powder, especially when handling larger quantities.

3. Weighing and Reconstitution:

  • When weighing the lyophilized powder, do so in an area with minimal air currents to prevent dispersal.

  • For reconstitution, slowly add the desired solvent to the vial containing the peptide to avoid splashing.

4. Experimental Use:

  • Handle all solutions containing this compound with the same level of precaution as the solid form.

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Place excess solid peptide and any contaminated items (e.g., weighing paper, pipette tips, gloves) into a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Collect all solutions containing the peptide in a designated, sealed waste container. Do not dispose of down the drain. The solvent used will determine the specific hazardous waste category.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate chemical waste stream.

  • Container Disposal: Rinse empty containers thoroughly with an appropriate solvent. The rinseate should be collected and disposed of as chemical waste.

  • Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Experimental Protocols

General Handling Protocol:

  • Preparation: Don all required PPE as outlined in the table above. Ensure the work area is clean and prepared.

  • Weighing: In a fume hood or ventilated enclosure, carefully weigh the desired amount of this compound powder using a clean spatula and weighing paper.

  • Dissolving: Transfer the powder to a suitable container. Slowly add the solvent of choice to the desired concentration. Mix gently until fully dissolved.

  • Post-Handling: After use, decontaminate the work area. Remove and dispose of gloves and any other contaminated disposable PPE. Wash hands thoroughly with soap and water.

Spill Response Protocol:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Secure: Cordon off the spill area to prevent entry.

  • PPE: Don appropriate PPE, including respiratory protection if the spill involves powder.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For liquid spills, absorb with an inert material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating agent and wipe it down thoroughly.

Workflow for Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_spill Spill Response prep 1. Preparation (Don PPE, Prepare Workspace) weigh 2. Weighing (In Fume Hood) prep->weigh dissolve 3. Dissolving (Slow Addition of Solvent) weigh->dissolve use 4. Experimental Use dissolve->use post_handle 5. Post-Handling (Decontaminate, Dispose PPE, Wash Hands) use->post_handle segregate 1. Segregate Waste (Solid, Liquid, PPE) use->segregate post_handle->segregate label_waste 2. Label Waste Containers ('Hazardous Waste', Chemical Name) segregate->label_waste store_waste 3. Store Waste Safely (Designated Area) label_waste->store_waste arrange_pickup 4. Arrange for Professional Disposal store_waste->arrange_pickup evacuate 1. Evacuate & Secure Area don_ppe 2. Don Appropriate PPE evacuate->don_ppe contain 3. Contain & Clean Spill don_ppe->contain dispose_spill_waste 4. Dispose of Contaminated Materials contain->dispose_spill_waste

Caption: Workflow for the proper handling and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Lys-Asp-OH
Reactant of Route 2
Reactant of Route 2
H-Lys-Asp-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.